molecular formula C9H11ClN2O B1365277 2-Chloro-N-isopropylisonicotinamide CAS No. 439931-33-6

2-Chloro-N-isopropylisonicotinamide

Cat. No.: B1365277
CAS No.: 439931-33-6
M. Wt: 198.65 g/mol
InChI Key: QZSSGGZMSWRLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-isopropylisonicotinamide is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-propan-2-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSSGGZMSWRLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476034
Record name 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439931-33-6
Record name 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Characterization, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-isopropylisonicotinamide, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will detail its formal nomenclature and structural attributes, present a robust and logical protocol for its synthesis, outline standard methods for its analytical characterization, and discuss its role as a versatile synthetic intermediate in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule and its potential applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound belongs to the pyridinecarboxamide class of compounds, which are noted for their prevalence in biologically active molecules.

1.1. IUPAC Name and Structural Identifiers

  • IUPAC Name: The formal IUPAC name for this compound is 2-chloro-N-propan-2-ylpyridine-4-carboxamide [1].

  • CAS Number: 439931-33-6[1].

  • Molecular Formula: C₉H₁₁ClN₂O[1][2].

  • SMILES: CC(C)NC(=O)C1=CC(=NC=C1)Cl[1][2].

1.2. Chemical Structure

The structure consists of a pyridine ring chlorinated at the 2-position, with an N-isopropylcarboxamide group at the 4-position (the "iso" position).

Chemical structure of this compound

1.3. Physicochemical Data

The following table summarizes key computed properties, which are crucial for experimental design, including solvent selection, purification, and analytical method development.

PropertyValueReference
Molecular Weight 198.65 g/mol [1]
Monoisotopic Mass 198.0559907 Da[1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[3]

Synthesis and Purification Workflow

The synthesis of this compound is most logically achieved via a standard two-step process involving the activation of a carboxylic acid precursor followed by amidation. This approach is fundamental in organic synthesis for its reliability and high yield.

Causality of Experimental Design: The core of this synthesis is the formation of a stable amide bond. Direct reaction between a carboxylic acid (2-chloroisonicotinic acid) and an amine (isopropylamine) is generally unfavorable and requires harsh conditions. To facilitate the reaction under mild conditions, the carboxylic acid's hydroxyl group is converted into a better leaving group. This is achieved by transforming it into an acyl chloride, a highly reactive intermediate that readily undergoes nucleophilic attack by the amine.

Synthetic_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Reactant1 2-Chloroisonicotinic Acid Intermediate 2-Chloroisonicotinoyl chloride (in situ) Reactant1->Intermediate Activation Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Intermediate Product 2-Chloro-N-isopropyl- isonicotinamide Intermediate->Product Nucleophilic Substitution Reactant3 Isopropylamine Reactant3->Product

Caption: Synthetic workflow for this compound.

2.1. Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles. Researchers should perform their own risk assessment and optimization.

  • Activation of Carboxylic Acid:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1 equivalent).

    • Suspend the acid in an inert, anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting acid).

    • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is typically used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve isopropylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DCM. The excess amine and base are used to neutralize the HCl generated during the reaction.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, providing information on both purity and molecular weight.[4][5]

Analytical_Workflow Sample Synthesized Product (in solution) HPLC HPLC Separation (e.g., C18 column) Sample->HPLC Injection Ionization ESI Source (Ionization) HPLC->Ionization Elution MS Mass Analyzer (Mass Detection) Ionization->MS Ion Transfer Data Data Analysis (Purity & Mass Verification) MS->Data Signal Processing

Caption: Standard analytical workflow using LC-MS.

3.1. Standard Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) from the stock.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical screening gradient would be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is chosen because the pyridine nitrogen is readily protonated.

    • Scan Range: m/z 100-500.

    • Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺. Given the monoisotopic mass of 198.056 Da, the expected m/z value would be approximately 199.063 [2].

  • Data Interpretation: The resulting chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum corresponding to this peak should display a prominent signal at the calculated m/z for the protonated molecule, confirming its identity.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in public literature, its structure makes it a highly valuable intermediate for synthetic and medicinal chemists[6].

  • Synthetic Building Block: The isonicotinamide scaffold is a key feature in many pharmaceutical agents[6]. This compound serves as a pre-functionalized starting material. The chloro-substituent at the 2-position is particularly useful as it can act as a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

  • Library Synthesis: In drug discovery, generating large libraries of related compounds for high-throughput screening is essential. This compound is an ideal starting point for creating a focused library of pyridinecarboxamides. By varying the substituent at the 2-position, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and defined chemical features of this molecule make it a potential candidate for FBDD campaigns, where small molecular fragments are screened for binding to biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by notifying companies, this compound should be handled with appropriate care in a laboratory setting.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1].

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H335: May cause respiratory irritation[1].

  • Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

References

A Technical Guide to 2-Chloro-N-isopropylisonicotinamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2-Chloro-N-isopropylisonicotinamide, a halogenated pyridine carboxamide derivative of interest to the chemical and pharmaceutical research sectors. The guide details its chemical identity, including its definitive CAS number, physicochemical properties, and structural information. A plausible, well-established synthetic protocol for its preparation via amidation is presented, alongside a representative analytical workflow for purity and identity confirmation. Furthermore, this guide explores the compound's potential applications as a versatile synthetic intermediate in drug discovery, contextualized by the broader significance of the isonicotinamide scaffold. Safety protocols and handling guidelines, derived from authoritative sources, are also included to ensure safe laboratory use. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity within the class of substituted pyridines. Its core structure consists of a pyridine ring chlorinated at the 2-position, with an N-isopropylcarboxamide group at the 4-position (the iso or para position). This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.

The definitive Chemical Abstracts Service (CAS) number for this compound is 439931-33-6 [1]. This identifier is crucial for unambiguous database searching and regulatory compliance.

Caption: 2D Structure of this compound.

Table 1: Core Identifiers

Identifier Value Source
CAS Number 439931-33-6 PubChem[1]
IUPAC Name 2-chloro-N-propan-2-ylpyridine-4-carboxamide PubChem[1]
Molecular Formula C₉H₁₁ClN₂O PubChem[1]
InChIKey QZSSGGZMSWRLKH-UHFFFAOYSA-N PubChem[1]

| Canonical SMILES | CC(C)NC(=O)C1=CC(=NC=C1)Cl | PubChem[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 198.65 g/mol PubChem[1]
Monoisotopic Mass 198.0559907 Da PubChem[1]
XLogP3 1.7 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 2 PubChem
Polar Surface Area 42 Ų PubChem[1][2]

| Heavy Atom Count | 13 | PubChem |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a standard amidation reaction. This involves the coupling of a 2-chloroisonicotinic acid derivative with isopropylamine. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. A common and efficient method for this activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-chloroisonicotinoyl chloride can then readily react with isopropylamine to form the desired amide bond.

The causality behind this two-step approach lies in the inherent low reactivity of a carboxylic acid with an amine. The hydroxyl group of the carboxyl moiety is a poor leaving group. Converting it to an acyl chloride creates an excellent leaving group (chloride), rendering the carbonyl carbon highly electrophilic and susceptible to attack by the amine's lone pair of electrons.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A 2-Chloroisonicotinic Acid step1 Step 1: Acyl Chloride Formation (Activation) A->step1 B Activating Agent (e.g., SOCl₂) B->step1 C Isopropylamine step2 Step 2: Amidation (Coupling) C->step2 step1->step2 Intermediate: 2-Chloroisonicotinoyl chloride product This compound (Crude Product) step2->product purification Purification (Recrystallization/Chromatography) product->purification final Final Pure Product purification->final

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a representative procedure based on established chemical principles for amide bond formation.

Step 1: Formation of 2-Chloroisonicotinoyl Chloride (Activation)

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 2-chloroisonicotinic acid (1 equivalent) to the flask.

  • Slowly add thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to accelerate the reaction.

  • Gently heat the mixture to reflux (typically ~70-80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-chloroisonicotinoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a new flask, and cool the solution in an ice bath (0°C).

  • In a separate vessel, dissolve isopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in the same solvent. The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Add the isopropylamine solution dropwise to the stirred, cooled acyl chloride solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure compound.

Applications in Research and Development

The primary value of this compound in a research context lies in its utility as a versatile synthetic intermediate. The isonicotinamide scaffold is a well-recognized pharmacophore in medicinal chemistry[3].

  • Scaffold for Library Synthesis: The chlorine atom at the 2-position of the pyridine ring is a key functional handle. It is susceptible to nucleophilic aromatic substitution (SₙAr) and can be displaced by various nucleophiles (e.g., amines, thiols, alcohols). More significantly, it serves as an excellent coupling partner in modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of a wide array of chemical moieties at this position, enabling the rapid generation of diverse compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: As a relatively small molecule, it can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to probe the binding pockets of biological targets.

  • Analogue Development: The isonicotinamide core is present in numerous biologically active molecules. For instance, related derivatives have been investigated as modulators of metabolic receptors and enzymes[3][4]. A notable example is 2-Chloro-N-(2-fluorobenzyl)isonicotinamide, which has been identified as a Positive Allosteric Modulator (PAM) of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway[4]. This highlights the potential for derivatives of this compound to be explored for similar or novel biological activities.

Analytical Methodologies

To ensure the identity, purity, and quality of a synthesized batch of this compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation.

analytical_workflow cluster_analysis Analytical Characterization cluster_results Data Interpretation start Synthesized Sample (Crude or Purified) hplc HPLC-UV (Purity Assessment) start->hplc ms LC-MS (Mass Confirmation) start->ms nmr ¹H & ¹³C NMR (Structural Elucidation) start->nmr purity_check Purity >95%? hplc->purity_check mass_check Correct [M+H]⁺? ms->mass_check structure_check Expected Spectrum? nmr->structure_check final_decision Qualified Material purity_check->final_decision mass_check->final_decision structure_check->final_decision

Caption: General analytical workflow for quality control.

Representative Protocol: Purity Assessment by HPLC-UV

This protocol describes a general method; specific parameters may require optimization.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~50-100 µg/mL with the mobile phase.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: A typical mobile phase would be a gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions (95% A / 5% B) over 1 minute.

    • Equilibrate for 2 minutes before the next injection.

  • Detection: Monitor the elution at a wavelength where the compound has significant absorbance, typically between 254 nm and 270 nm for a pyridine ring system.

  • Analysis: Inject 5-10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks. A pure sample should exhibit a single major peak.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting[1].

Table 3: GHS Hazard and Precautionary Information

Category Code Statement Source
Hazard H302 Harmful if swallowed PubChem[1]
H315 Causes skin irritation PubChem[1]
H319 Causes serious eye irritation PubChem[1]
H335 May cause respiratory irritation PubChem[1]
Prevention P261 Avoid breathing dust/fume/gas/mist/vapors/spray PubChem[1]
P264 Wash face, hands and any exposed skin thoroughly after handling Fisher Scientific[5]
P280 Wear protective gloves/protective clothing/eye protection/face protection Fisher Scientific[5]
Storage P403+P233 Store in a well-ventilated place. Keep container tightly closed PubChem[1]
P405 Store locked up PubChem[1]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant | PubChem[1] |

First-Aid Measures[5]
  • Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Handling Recommendations: Always handle this chemical inside a certified chemical fume hood. Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid generating dust. Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area.

Conclusion

This compound, identified by CAS number 439931-33-6, is a valuable heterocyclic intermediate for chemical synthesis and drug discovery. Its structure offers a modifiable scaffold, particularly at the 2-position, for the development of novel molecular entities. The synthesis is achievable through standard and scalable amidation chemistry. As with all laboratory chemicals, adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its hazardous properties. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research and development programs.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-isopropylisonicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and development as a potential therapeutic agent. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination. The causality behind experimental choices is explained to provide field-proven insights for researchers.

Core Molecular Identifiers and Properties

A solid understanding of the fundamental molecular properties of this compound is the starting point for any research endeavor. These identifiers are crucial for accurate documentation and database searches.

PropertyValueSource
IUPAC Name 2-chloro-N-propan-2-ylpyridine-4-carboxamidePubChem[1]
Molecular Formula C₉H₁₁ClN₂OPubChem[1]
Molecular Weight 198.65 g/mol PubChem[1]
CAS Number 439931-33-6PubChem[1]
Appearance Solid (predicted)ChemBridge[2]
XLogP3 1.7PubChem[1]
Topological Polar Surface Area 42 ŲPubChem[1]

Experimental Determination of Physical Properties

While some properties can be accurately computed, experimental verification is the gold standard in chemical research. The following sections detail the methodologies for determining key physical properties of this compound.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For a pure compound, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for determining the melting point of a crystalline solid.

MeltingPoint A Finely powder the solid sample B Pack into a capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat at a slow, constant rate (1-2 °C/min) C->D E Record the temperature range of melting D->E

Solubility

Solubility data is paramount for developing formulations and designing biological assays. The solubility of this compound should be determined in a range of solvents relevant to its intended application, including aqueous buffers and organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: A known volume of the clear, saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

  • Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Caption: Protocol for the gravimetric determination of solubility.

Solubility A Add excess solid to a known volume of solvent B Agitate at constant temperature until equilibrium A->B C Filter to obtain a clear saturated solution B->C D Evaporate a known volume of the filtrate C->D E Weigh the remaining solid to determine concentration D->E

Predicted Spectral Properties

In the absence of experimentally acquired spectra, computational predictions provide valuable insights into the expected spectral characteristics of this compound. These predictions are based on the compound's known structure and can guide the interpretation of future experimental data.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The predicted chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
Aromatic CH (positions 3, 5)7.5 - 8.5
Aromatic CH (position 6)7.0 - 8.0
Isopropyl CH4.0 - 4.5
Isopropyl CH₃1.2 - 1.5
Amide NH8.0 - 9.0 (broad)

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carbonyl C=O165 - 175
Aromatic C-Cl145 - 155
Aromatic C (quaternary)140 - 150
Aromatic CH120 - 130
Isopropyl CH40 - 50
Isopropyl CH₃20 - 25
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch (amide)3200 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (amide)1650 - 1680
C=N and C=C stretch (aromatic ring)1400 - 1600
C-Cl stretch600 - 800
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the following key ions are predicted.

IonPredicted m/z
[M]+• (Molecular Ion)198/200 (due to ³⁵Cl/³⁷Cl isotopes)
[M+H]⁺199/201

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While core identifiers and some computed properties are available, a notable gap exists in the experimental data for melting point, boiling point, solubility, and spectral characteristics. The provided protocols offer a clear pathway for researchers to obtain this critical information, thereby enabling more informed decisions in the drug development process. The combination of established data, predictive insights, and robust experimental methodologies presented here serves as a valuable resource for the scientific community engaged in the study of this and related compounds.

References

Navigating the Synthesis and Handling of 2-Chloro-N-isopropylisonicotinamide: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the chemical safety, handling, and relevant synthetic considerations for 2-Chloro-N-isopropylisonicotinamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Compound Profile and Hazard Identification

This compound (C₉H₁₁ClN₂O) is a solid, chlorinated pyridine carboxamide derivative with a molecular weight of 198.65 g/mol .[1][2] Its utility as a synthetic building block is significant, often employed in the creation of more complex molecules through further functionalization.[3] However, its chemical structure necessitates a thorough understanding of its potential hazards.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound[1]:

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, robust engineering controls and appropriate personal protective equipment are the primary lines of defense against exposure.

Engineering Controls

All work with solid this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5] The fume hood provides a controlled environment that captures and exhausts airborne particulates and vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and solution preparationChemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatRecommended to be performed in a fume hood
Conducting reactions and purificationsChemical splash goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coatTo be performed in a fume hood

It is crucial to inspect all PPE for integrity before use and to follow proper doffing procedures to prevent cross-contamination.

Safe Handling and Experimental Workflow

The following diagram and protocol outline a self-validating system for the safe handling of this compound from receipt to disposal.

cluster_0 Pre-Handling cluster_1 Handling in Fume Hood cluster_2 Post-Handling Receipt_and_Inspection Receipt and Inspection of Container SDS_Review Review Safety Data Sheet Receipt_and_Inspection->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Weighing Weigh Solid Compound PPE_Donning->Weighing Solution_Preparation Prepare Solution Weighing->Solution_Preparation Reaction_Setup Set up Reaction Solution_Preparation->Reaction_Setup Decontamination Decontaminate Work Area and Equipment Reaction_Setup->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal PPE_Doffing Doff PPE Correctly Waste_Disposal->PPE_Doffing

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Upon receipt, inspect the container for any damage or leaks.

    • Thoroughly review the Safety Data Sheet (SDS) or available safety information.

    • Don the appropriate PPE as outlined in the table above.

  • Handling in a Fume Hood:

    • Weighing: Carefully weigh the solid compound in a tared container within the fume hood. Use a disposable weighing paper to minimize contamination of the balance.

    • Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before removing it from the fume hood.

    • Reaction Setup: For synthetic applications, set up the reaction apparatus within the fume hood. Transfer solutions containing the compound using appropriate techniques to minimize exposure.

  • Post-Handling:

    • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.

    • Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, as hazardous waste in a clearly labeled, sealed container.[6]

    • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

Preparedness for accidental exposure or release is critical. The following diagram illustrates the decision-making process for emergency response.

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response Emergency Emergency Situation Spill Spill or Release? Emergency->Spill Exposure Personal Exposure? Emergency->Exposure Fire Fire? Emergency->Fire Evacuate Evacuate Area if Large Spill Spill->Evacuate Remove_Contaminated_Clothing Remove Contaminated Clothing Exposure->Remove_Contaminated_Clothing Evacuate_Fire_Area Evacuate Immediate Area Fire->Evacuate_Fire_Area Absorb Absorb with Inert Material Evacuate->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Decontaminate_Spill_Area Decontaminate Spill Area Collect->Decontaminate_Spill_Area Flush_Skin Flush Skin with Water for 15 min Remove_Contaminated_Clothing->Flush_Skin Flush_Eyes Flush Eyes with Water for 15 min Remove_Contaminated_Clothing->Flush_Eyes Seek_Medical_Attention Seek Immediate Medical Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Use_Extinguisher Use Appropriate Fire Extinguisher Evacuate_Fire_Area->Use_Extinguisher Cool_Containers Cool Nearby Containers Use_Extinguisher->Cool_Containers

Caption: Decision-making flowchart for emergency situations.

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment and prevent environmental contamination.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal

All waste containing this compound must be treated as hazardous waste.[6] Collect waste in a designated, leak-proof container that is clearly labeled with the full chemical name and the words "Hazardous Waste".[6] Do not mix with other waste streams unless compatibility has been confirmed. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Synthetic Context and Reactivity

While specific, detailed synthetic procedures for this compound are not widely published, its preparation would likely follow established methods for the synthesis of substituted isonicotinamides. This typically involves the chlorination of a pyridine precursor, potentially using reagents like phosphorus oxychloride, followed by amidation.[7] The presence of the chloro- and amide functional groups makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions.[3] Researchers should be aware that reactions involving chlorinated pyridines may produce corrosive byproducts and should be conducted with appropriate safety measures in place.

References

2-Chloro-N-isopropylisonicotinamide: A Strategic Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N-isopropylisonicotinamide is a pivotal chemical intermediate whose value is anchored in the strategic placement of a chlorine atom on a pyridine ring. This halogen, activated by the adjacent ring nitrogen, serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth examination of its synthesis, reactivity, and analytical characterization. We present detailed, field-proven protocols for its preparation and subsequent use in derivatization, emphasizing the causality behind experimental choices. For professionals in drug discovery and agrochemical development, this molecule represents a robust scaffold for building complex molecular architectures, enabling the systematic exploration of chemical space and the efficient synthesis of targeted therapeutic and commercial compounds.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal and process chemistry, the efficiency of a synthetic route often hinges on the strategic utility of its intermediates.[] this compound (CAS: 439931-33-6) has emerged as a significant heterocyclic building block, primarily due to its pre-functionalized core structure.[2][3] Its architecture combines a pyridine ring, an N-isopropylamide group, and a strategically positioned chlorine atom at the 2-position.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[4] This inherent reactivity allows for the straightforward introduction of a wide array of nucleophiles, making this compound an ideal precursor for constructing libraries of diverse molecules. Its utility is analogous to that of related compounds like 2-chloronicotinic acid, which serves as a critical starting material for numerous active pharmaceutical ingredients (APIs) and herbicides.[5]

This guide serves as a comprehensive technical resource, detailing the synthesis, reactivity, and analytical validation of this important intermediate.

Physicochemical and Spectroscopic Profile

Accurate identification is the cornerstone of chemical synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-chloro-N-propan-2-ylpyridine-4-carboxamidePubChem[2]
CAS Number 439931-33-6PubChem[2]
Molecular Formula C₉H₁₁ClN₂OPubChem[2][6]
Molecular Weight 198.65 g/mol PubChem[2]
Monoisotopic Mass 198.05599 DaPubChemLite[6]
SMILES CC(C)NC(=O)C1=CC(=NC=C1)ClPubChem[2][6]
XLogP3 1.7PubChem[2]
Expected Analytical Signatures
  • ¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl CH, distinct signals for the protons on the pyridine ring, and a broad singlet or doublet for the amide N-H proton.

  • ¹³C NMR: Characteristic peaks would correspond to the methyl carbons, the isopropyl CH, the aromatic carbons of the pyridine ring (with the carbon bearing the chlorine shifted downfield), and the carbonyl carbon of the amide.

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 199.06, along with the characteristic isotopic pattern for a molecule containing one chlorine atom ([M+H+2]⁺ at m/z 201.06 with ~32% relative intensity).[6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include an N-H stretch (around 3300 cm⁻¹), a C=O stretch for the secondary amide (around 1640-1680 cm⁻¹), and C-Cl stretching vibrations.

Core Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound proceeds via a two-step sequence starting from commercially available 2-chloroisonicotinic acid. This method ensures high yield and purity.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 2-Chloroisonicotinic Acid C₆H₄ClNO₂ Reagent1 SOCl₂ or (COCl)₂ DMF (cat.), Reflux A->Reagent1 B 2-Chloroisonicotinoyl Chloride C₆H₃Cl₂NO C 2-Chloroisonicotinoyl Chloride C₆H₃Cl₂NO Reagent1->B Reagent2 Isopropylamine (i-PrNH₂) Et₃N, DCM, 0 °C to RT C->Reagent2 D Target Product This compound Reagent2->D

Diagram 1: Two-step synthesis of the target intermediate.
Protocol 1: Synthesis of this compound

Step 1: Preparation of 2-Chloroisonicotinoyl Chloride

  • Rationale: The conversion of the carboxylic acid to its more reactive acid chloride derivative is essential for efficient amidation. Thionyl chloride (SOCl₂) is a cost-effective choice, producing gaseous byproducts (SO₂ and HCl) that are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of a Vilsmeier reagent.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq).[7]

    • Add thionyl chloride (2.0-3.0 eq) as the solvent and reagent.

    • Add 2-3 drops of DMF.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Amidation with Isopropylamine

  • Rationale: The highly electrophilic acid chloride reacts readily with the nucleophilic isopropylamine. A non-nucleophilic base, such as triethylamine (Et₃N), is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the isopropylamine reactant and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent due to its inertness and ease of removal. The reaction is initiated at 0 °C to control the initial exotherm.

  • Methodology:

    • Dissolve the crude 2-chloroisonicotinoyl chloride from Step 1 in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the isopropylamine/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the acid chloride.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield this compound as a pure solid.

The Keystone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound as an intermediate lies in the reactivity of its C2-chloro substituent. This position is highly susceptible to SNAr, allowing for the facile introduction of various functional groups.

Diagram 2: Generalized mechanism for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step involves the attack of a nucleophile (Nu⁻) at the carbon bearing the chlorine atom. This forms a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex, where the charge is delocalized effectively onto the electronegative ring nitrogen. The subsequent fast step involves the expulsion of the chloride leaving group to restore aromaticity.

This predictable reactivity allows for the synthesis of a wide range of derivatives:

Nucleophile TypeExampleResulting Functional GroupPotential Application Area
Primary/Secondary Amines Piperidine, Aniline2-Amino-pyridine derivativeKinase inhibitors, GPCR modulators
Thiols Ethanethiol, Thiophenol2-Thioether-pyridine derivativeAntiviral, antibacterial agents
Alkoxides/Phenoxides Sodium methoxide, Phenol2-Ether-pyridine derivativeCNS agents, anti-inflammatory drugs
Azides Sodium azide2-Azido-pyridine derivativePrecursor for triazoles (Click Chemistry)

Analytical Workflow: Ensuring Purity and Identity

A self-validating protocol requires rigorous analytical confirmation. The following workflow ensures that the synthesized intermediate meets the quality standards required for subsequent synthetic steps.

G Start Crude Synthesized Product Purify Purification (Recrystallization or Chromatography) Start->Purify Check_Purity Purity Assessment by RP-HPLC Purify->Check_Purity Check_Purity->Purify Purity < 98% Confirm_MW Molecular Weight Confirmation (LC-MS) Check_Purity->Confirm_MW Purity ≥ 98% Confirm_Struct Structural Elucidation (¹H & ¹³C NMR, IR) Confirm_MW->Confirm_Struct Final Verified Intermediate (>98% Purity) Confirm_Struct->Final

Diagram 3: Analytical workflow for intermediate validation.
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

  • Rationale: RP-HPLC is the gold standard for determining the purity of organic compounds. It separates the target compound from starting materials, byproducts, and residual solvents based on polarity.

  • Sample Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 270 nm

    • Analysis: The purity is calculated from the peak area percentage of the main product peak relative to all other peaks.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound presents several hazards that require careful management.

  • GHS Hazard Statements: [2]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions for Safe Handling: [8]

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.

    • Avoid formation of dust and aerosols. Use non-sparking tools.

    • Wash hands thoroughly after handling.

  • Conditions for Safe Storage: [8]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Intermediate for Targeted Synthesis

This compound stands out as a highly valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the predictable and efficient reactivity of the 2-chloro position via SNAr, provides a reliable platform for the development of novel compounds. For researchers in the pharmaceutical and agrochemical sectors, this molecule is not merely a building block but a strategic tool for accelerating discovery pipelines and constructing complex, high-value molecular targets with precision and efficiency.

References

potential biological activity of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-N-isopropylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyridine carboxamide scaffold, and specifically isonicotinamide derivatives, represent a privileged structural motif.[1] These compounds have demonstrated a remarkable breadth of biological activities, finding applications as anti-inflammatory, antimicrobial, and kinase-modulating agents.[1][2][3] This guide focuses on a specific, yet under-explored derivative: this compound. While direct and extensive biological data for this compound is not yet prevalent in peer-reviewed literature, its structural features, when analyzed in the context of extensive structure-activity relationship (SAR) studies on related isonicotinamides, suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the potential biological activities of this compound. It is designed to be a forward-looking resource, offering a scientifically grounded rationale for the investigation of this compound and presenting detailed experimental protocols to explore its therapeutic potential. We will delve into the plausible mechanisms of action, drawing parallels from closely related analogs, and provide a clear roadmap for its systematic evaluation.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C9H11ClN2O[4]
Molecular Weight 198.65 g/mol [4]
IUPAC Name 2-chloro-N-(propan-2-yl)pyridine-4-carboxamide[4]
CAS Number 439931-33-6[4]
Predicted XLogP3 1.7[4]

Part 1: Hypothesized Biological Activities & Rationale

Based on the extensive literature on isonicotinamide and nicotinamide derivatives, we hypothesize that this compound possesses potential therapeutic value in three primary areas: kinase inhibition, anti-inflammatory action, and antifungal activity.

Kinase Inhibition

The isonicotinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Numerous studies have demonstrated that derivatives of this class can potently and selectively inhibit a variety of kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and neurodegenerative disorders.[2][3]

Rationale for Potential Kinase Inhibitory Activity:

  • Structural Similarity to Known Inhibitors: The core structure of this compound shares key features with documented kinase inhibitors. For instance, isonicotinamide derivatives have been identified as highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key target in Alzheimer's disease and other neurological conditions.[2][3]

  • Key Moieties for Interaction: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in kinase active sites. The chloro and isopropyl substituents can be tailored to fit into specific hydrophobic pockets within the kinase domain, potentially conferring selectivity and potency.

Potential Kinase Targets:

  • Glycogen Synthase Kinase-3 (GSK-3β)

  • Janus Kinases (JAKs)

  • Epidermal Growth Factor Receptor (EGFR) Kinase

Anti-inflammatory Activity

Isonicotinic acid and its derivatives have been reported to possess significant anti-inflammatory properties.[1][5][6] The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the enzymes involved in the inflammatory cascade.

Rationale for Potential Anti-inflammatory Activity:

  • Inhibition of Inflammatory Mediators: Isonicotinamide derivatives have been shown to inhibit the production of Reactive Oxygen Species (ROS) and other inflammatory mediators.[1] The structural features of this compound may allow it to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or to modulate signaling pathways such as NF-κB.

  • Structure-Activity Relationship: Studies on isonicotinates have shown that modifications to the amide and pyridine ring can significantly impact anti-inflammatory potency.[1] The chloro and isopropyl groups on the target molecule could enhance its activity compared to the parent isonicotinamide.

Antifungal Activity

Nicotinamide and isonicotinamide derivatives have emerged as a promising class of antifungal agents.[7][8][9][10] Their mechanism of action often involves the disruption of the fungal cell wall or other essential cellular processes.

Rationale for Potential Antifungal Activity:

  • Cell Wall Disruption: Recent studies on nicotinamide derivatives have identified compounds that exhibit potent antifungal activity by disrupting the fungal cell wall.[8][10]

  • SAR in Antifungal Nicotinamides: Structure-activity relationship studies have shown that specific substitutions on the nicotinamide scaffold are crucial for antifungal efficacy.[7][8] The combination of a chloro group and an isopropyl amide in this compound presents a unique substitution pattern that warrants investigation for antifungal properties.

Part 2: Experimental Protocols

To empirically validate the hypothesized biological activities of this compound, a series of robust and well-defined in vitro assays are proposed.

Workflow for Investigating Kinase Inhibitory Activity

G cluster_0 Initial Screening cluster_1 Hit Validation & Potency Determination cluster_2 Mechanism of Action A Compound Synthesis & QC B High-Throughput Kinase Panel Screening (e.g., KINOMEscan®) A->B Test Compound C In Vitro Kinase Assay (Radiometric or Luminescence) B->C Identified Hits D IC50 Determination C->D E ATP Competition Assay D->E Potent Hits F Cell-Based Kinase Phosphorylation Assay E->F

Caption: Workflow for kinase inhibitor discovery and characterization.

2.1.1 In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for assessing kinase activity and inhibition.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., GSK-3β).

Materials:

  • Recombinant human kinase (e.g., GSK-3β)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Diluted this compound or DMSO (vehicle control)

    • Recombinant kinase

    • Substrate peptide

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Investigating Anti-inflammatory Activity

G cluster_0 Initial In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Enzymatic Assays A Protein Denaturation Assay B Red Blood Cell Membrane Stabilization Assay A->B C LPS-Stimulated Macrophage Assay B->C Promising Hits D Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA C->D E COX-2 Inhibition Assay D->E Confirmed Hits F 5-LOX Inhibition Assay E->F

Caption: Workflow for screening anti-inflammatory compounds.

2.2.1 Inhibition of Protein Denaturation Assay

This assay provides a simple and rapid preliminary screening for anti-inflammatory activity.[14][15][16]

Objective: To assess the ability of this compound to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS), pH 6.4

  • This compound stock solution (in DMSO)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing BSA solution and various concentrations of this compound or diclofenac sodium. A control group with only BSA and vehicle (DMSO) should be included.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

Workflow for Investigating Antifungal Activity

G cluster_0 Primary Screening cluster_1 Spectrum of Activity cluster_2 Mechanism of Action Studies A Broth Microdilution Assay B Determination of Minimum Inhibitory Concentration (MIC) A->B C Testing against a Panel of Fungal Pathogens B->C Active Compounds D (e.g., Candida spp., Aspergillus spp.) C->D E Cell Wall Integrity Assay (Sorbitol Protection) D->E Broad-Spectrum Hits F Ergosterol Biosynthesis Inhibition Assay E->F

Caption: Workflow for the evaluation of novel antifungal agents.

2.3.1 Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.

Materials:

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Fluconazole (positive control)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and fluconazole in the microtiter plates with RPMI-1640 medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

  • Data Recording: Record the MIC values for each fungal isolate.

Part 3: Future Directions and Conclusion

The structural attributes of this compound, viewed through the lens of extensive research on the isonicotinamide scaffold, strongly suggest its potential as a biologically active molecule. The hypothesized activities as a kinase inhibitor, an anti-inflammatory agent, and an antifungal compound are all grounded in solid SAR data from related molecules.

The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the systematic investigation of these potential activities. Successful validation in these in vitro assays would warrant progression to more complex cell-based models and eventually to in vivo studies to assess efficacy and safety.

Further research should also focus on:

  • Lead Optimization: Should promising activity be identified, SAR studies around the this compound core could lead to the development of more potent and selective analogs.

  • Target Deconvolution: For compounds exhibiting significant phenotypic effects (e.g., anti-inflammatory or antifungal), target identification and deconvolution studies will be crucial to elucidate the precise mechanism of action.

  • In Vivo Efficacy: Promising lead compounds should be evaluated in relevant animal models of disease to establish in vivo proof-of-concept.

References

An In-depth Technical Guide to 2-Chloro-N-isopropylisonicotinamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isonicotinamide Scaffold

The isonicotinamide framework, a pyridine ring with an amide substituent at the 4-position, is a cornerstone in medicinal chemistry and agrochemical development. Its unique electronic properties and ability to form specific hydrogen bonds allow it to serve as a versatile pharmacophore, present in a variety of biologically active molecules.[1] Derivatives of this core structure have been explored for a wide range of therapeutic and practical applications, including antimicrobial, anti-inflammatory, and herbicidal agents.[1][2] This guide focuses on a specific subclass: 2-Chloro-N-isopropylisonicotinamide and its analogs, delving into their synthesis, known biological activities, and the crucial structure-activity relationships that govern their function.

The core structure of this compound is characterized by a chlorine atom at the 2-position of the pyridine ring and an isopropyl group attached to the amide nitrogen.[3][4] The strategic placement of the chloro group significantly influences the electronic distribution of the pyridine ring, enhancing its interaction with biological targets. The N-isopropyl group contributes to the molecule's lipophilicity and steric profile, which are critical for cell permeability and binding affinity.

PropertyValueSource
Molecular Formula C9H11ClN2O[3]
Molecular Weight 198.65 g/mol [3]
IUPAC Name 2-chloro-N-propan-2-ylpyridine-4-carboxamide[3]
CAS Number 439931-33-6[3]

Synthesis and Chemical Elaboration

The synthesis of this compound and its analogs typically involves a multi-step process, starting from readily available pyridine derivatives. A plausible and efficient synthetic route begins with the preparation of 2-chloronicotinic acid, a key intermediate.

Synthesis of 2-Chloronicotinic Acid

Several patented methods exist for the synthesis of 2-chloronicotinic acid. A common approach involves the oxidation of 3-cyanopyridine to nicotinamide N-oxide, followed by a regioselective chlorination and subsequent hydrolysis.[5] Another method starts with the reaction of malonaldehyde and cyanoacetamide to form 2-hydroxy-3-cyanopyridine, which is then chlorinated and hydrolyzed.[6] The hydrolysis of the resulting 2-chloro-3-cyanopyridine using a strong base yields 2-chloronicotinic acid.[5]

Amide Bond Formation

The final step in the synthesis of the target compound is the formation of the amide bond between 2-chloronicotinic acid and isopropylamine. This is a standard peptide coupling reaction that can be achieved using various coupling agents. A common and effective method involves activating the carboxylic acid of 2-chloronicotinic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This highly reactive intermediate then readily reacts with isopropylamine to yield this compound.

Synthesis of this compound cluster_0 Step 1: Preparation of 2-Chloronicotinic Acid cluster_1 Step 2: Amide Formation 3-Cyanopyridine 3-Cyanopyridine Nicotinamide N-oxide Nicotinamide N-oxide 3-Cyanopyridine->Nicotinamide N-oxide Oxidation (e.g., H2O2) 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Nicotinamide N-oxide->2-Chloro-3-cyanopyridine Chlorination (e.g., POCl3) 2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloro-3-cyanopyridine->2-Chloronicotinic Acid Hydrolysis (e.g., NaOH) 2-Chloronicotinoyl chloride 2-Chloronicotinoyl chloride 2-Chloronicotinic Acid->2-Chloronicotinoyl chloride Activation (e.g., SOCl2) 2-Chloronicotinoyl chlorideIsopropylamine 2-Chloronicotinoyl chlorideIsopropylamine This compound This compound 2-Chloronicotinoyl chlorideIsopropylamine->this compound Coupling

General synthetic pathway for this compound.

Biological Activities and Potential Applications

The isonicotinamide scaffold is a privileged structure in drug discovery and agrochemical research, with derivatives exhibiting a wide spectrum of biological activities. While specific data for this compound is limited in publicly available literature, the activities of closely related analogs provide strong indications of its potential.

Herbicidal Activity

Research into nicotinic acid derivatives has led to the discovery of potent herbicides.[2] A study on a series of N-(arylmethoxy)-2-chloronicotinamides demonstrated excellent herbicidal activity against various weeds.[2] For instance, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed significant activity against duckweed.[2] This suggests that the 2-chloro-nicotinamide core, present in our target compound, is a key contributor to herbicidal effects. The mechanism of action for such herbicides often involves the disruption of essential plant-specific biochemical pathways.

Antifungal Properties

Nicotinamide and its analogs have emerged as promising antifungal agents.[7][8] They have been shown to be effective against a range of fungal pathogens, including fluconazole-resistant strains of Candida albicans.[7][8] The proposed mechanism of action for some of these derivatives involves the disruption of the fungal cell wall.[7][8] The structural similarities suggest that this compound could also possess antifungal properties, making it a candidate for further investigation in the development of new fungicides.

Enzyme Inhibition

The nicotinamide core is a well-known inhibitor of various enzymes. For example, nicotinamide derivatives have been developed as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases.[9] Other studies have identified nicotinamide-based compounds as inhibitors of the DNA demethylase ALKBH2, which is overexpressed in certain cancers.[10] This inhibitory potential opens avenues for the development of this compound analogs as therapeutic agents for metabolic disorders and oncology.

Anti-inflammatory and Other Potential Activities

Isonicotinic acid derivatives have also been investigated for their anti-inflammatory properties, acting as inhibitors of reactive oxygen species (ROS).[1] Furthermore, the broader class of niacinamide analogs has been explored for its potential as androgen receptor antagonists in the treatment of prostate cancer.[11]

Structure-Activity Relationships (SAR)

The biological activity of isonicotinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the amide group.

SAR_Diagram Py_Sub Substituents at 2, 3, 5, 6 positions Py_Effect Modulate electronic properties, planarity, and target binding. Py_Sub->Py_Effect Amide_Sub Alkyl, Aryl, or complex groups on the Amide Nitrogen Amide_Effect Influence lipophilicity, steric hindrance, and cell permeability. Amide_Sub->Amide_Effect

Key structural elements influencing the activity of isonicotinamide analogs.
  • Substitution on the Pyridine Ring: The presence of a halogen, such as chlorine at the 2-position, is a common feature in many active nicotinamide derivatives, including the fungicide boscalid.[12] This substitution can enhance binding affinity to target proteins and improve metabolic stability.

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's properties. In the case of this compound, the isopropyl group provides a balance of lipophilicity and size. Structure-activity relationship studies on antifungal nicotinamide derivatives have shown that the presence and position of groups like isopropyl are critical for activity.[7] For herbicidal analogs, bulky aryl or arylmethoxy groups on the amide nitrogen have been shown to be beneficial for activity.[2]

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their biological activity, mechanism of action, and safety profile.

Protocol 1: General Synthesis of 2-Chloro-N-substituted Isonicotinamides
  • Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • To this solution, add the desired primary or secondary amine (e.g., isopropylamine, 1.1 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-Chloro-N-substituted isonicotinamide.

Protocol 2: In Vitro Antifungal Susceptibility Testing
  • Fungal Strains: Use standard and clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Media: Prepare appropriate liquid (e.g., RPMI-1640) and solid (e.g., Sabouraud Dextrose Agar) media.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and serially dilute them in the liquid medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension.

  • Microdilution Assay: In a 96-well microtiter plate, add the fungal inoculum to the wells containing the serially diluted compounds.

  • Incubate the plates at the appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of potential biological activities. The versatility of the isonicotinamide scaffold, combined with the ability to readily modify the substituents, makes it an attractive starting point for the development of new herbicides, fungicides, and therapeutic agents. Future research should focus on the synthesis of a broader range of analogs to establish more detailed structure-activity relationships, elucidation of their precise mechanisms of action, and in vivo evaluation of the most promising candidates. The insights gained from such studies will be invaluable for the rational design of next-generation isonicotinamide-based compounds with improved efficacy and safety profiles.

References

The Rising Fungicidal Potential of Nicotinamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The ever-present threat of fungal infections in agriculture and human health necessitates the continuous development of novel, effective antifungal agents. The emergence of drug-resistant fungal strains further compounds this challenge, demanding innovative approaches to fungicide discovery. Within this landscape, nicotinamide (the amide form of vitamin B3) and its derivatives have garnered significant attention as a promising class of antifungals. This technical guide provides an in-depth exploration of the fungicidal potential of nicotinamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the core mechanisms of action, explore structure-activity relationships, present detailed experimental protocols for evaluation, and showcase the potential of these compounds through compelling case studies.

Unveiling the Antifungal Mechanisms of Nicotinamide Derivatives

Nicotinamide derivatives exert their fungicidal effects through diverse mechanisms, making them a versatile scaffold for antifungal drug design. The two most prominent mechanisms identified to date are the inhibition of succinate dehydrogenase (SDH) and the disruption of the fungal cell wall.

Succinate Dehydrogenase Inhibition: Disrupting the Fungal Powerhouse

A significant number of nicotinamide-based fungicides, including the commercial fungicide boscalid, function as succinate dehydrogenase inhibitors (SDHIs).[1][2] SDH, also known as Complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts fungal respiration, leading to a severe energy deficit and ultimately, cell death.[3]

Molecular docking studies have provided insights into the binding of nicotinamide derivatives to the SDH enzyme complex. For instance, the sulfur and chlorine atoms of the highly active compound 3a-17 have been shown to bind to key amino acid residues, PHE291 and PRO150, respectively, within the SDH homology model, explaining its potent inhibitory action.[1][3]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O2 ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Succinate Succinate Succinate->Fumarate e- H2O H2O O2->H2O H+ H_gradient Proton Gradient Nicotinamide_Derivatives Nicotinamide Derivatives (SDHIs) Nicotinamide_Derivatives->ComplexII Inhibition caption Mechanism of SDHI Nicotinamide Derivatives

Figure 1: Mechanism of action for SDHI nicotinamide derivatives in the fungal respiratory chain.
Fungal Cell Wall Disruption: A Novel Mode of Action

Emerging research has revealed that not all nicotinamide derivatives rely on SDH inhibition. A novel series of derivatives has been identified that exert their antifungal effects by disrupting the integrity of the fungal cell wall.[4][5] This is a particularly attractive mechanism as the fungal cell wall is a unique structure, absent in humans, making it an excellent target for selective antifungal therapy with potentially lower host toxicity.

One such promising compound, 16g , has demonstrated potent activity against a broad spectrum of fungal pathogens, including fluconazole-resistant strains of Candida albicans.[4][5][6] Mechanistic studies revealed that treatment with 16g leads to significant morphological changes in the fungal cell wall, including broken edges and a thickened distance between the cell wall and the cell membrane.[6] This disruption of the cell's primary defense barrier leads to cell lysis and death.

Structure-Activity Relationships (SAR): Designing Potent Antifungals

The fungicidal efficacy of nicotinamide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of novel antifungal candidates.

Several key structural features have been identified that influence the antifungal activity of these compounds:

  • Substitutions on the Aniline Ring: For SDHI derivatives, the substitution pattern on the aniline ring is critical. Studies have shown that substitutions at the meta-position of the aniline ring are particularly important for potent antifungal activity.[1][3]

  • The Nicotinamide Core: The nicotinamide scaffold itself is a crucial pharmacophore. Modifications to the pyridine ring can modulate the compound's activity and spectrum.

  • Introduction of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazole or thiophene, into the nicotinamide scaffold has been shown to yield compounds with weak to moderate, and in some cases, excellent fungicidal activities.[7][8][9][10] For example, the introduction of a thiophene ring led to the discovery of compounds with excellent activity against cucumber downy mildew.[8][10]

  • Specific Functional Groups: The presence and position of specific functional groups can dramatically impact activity. For instance, in the case of compound 16g , the positions of the amino and isopropyl groups were found to be critical for its potent cell wall-disrupting antifungal activity.[4][5][6]

The general workflow for the discovery and optimization of novel fungicidal nicotinamide derivatives is depicted below.

Start Hit Compound Identification (from library screening or rational design) Synthesis Synthesis of Novel Nicotinamide Derivatives Start->Synthesis InVitro In Vitro Antifungal Activity Screening (e.g., MIC, Mycelial Growth Inhibition) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Optimization Lead Compound Optimization SAR->Optimization InVivo In Vivo Efficacy Studies (in planta or animal models) SAR->InVivo Optimization->Synthesis Iterative Design Tox Cytotoxicity and Safety Assessment InVivo->Tox Candidate Promising Fungicide Candidate Tox->Candidate

Figure 2: Workflow for the synthesis and fungicidal evaluation of nicotinamide derivatives.

Experimental Protocols for Fungicidal Evaluation

Rigorous and standardized experimental protocols are essential for accurately assessing the fungicidal potential of nicotinamide derivatives. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

3.1.1. Mycelial Growth Inhibition Assay (for Filamentous Fungi)

This assay is a cornerstone for evaluating the direct inhibitory effect of a compound on fungal growth.

Protocol:

  • Fungal Strain Preparation: Culture phytopathogenic fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica on potato dextrose agar (PDA) at 27 ± 1°C for several days to obtain fresh, actively growing mycelium.[2]

  • Compound Preparation: Dissolve the test nicotinamide derivatives and a reference fungicide (e.g., boscalid, carbendazim) in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Plate Preparation: Prepare a series of dilutions of the test compounds and the reference fungicide in molten PDA. Ensure the final concentration of the solvent is non-inhibitory to fungal growth. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubation: Incubate the plates at 27 ± 1°C in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control (solvent-only) plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • EC50/IC50 Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) or the half-maximal inhibitory concentration (IC50) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

3.1.2. Broth Microdilution Assay (for Yeasts and determination of Minimum Inhibitory Concentration - MIC)

This method is widely used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeasts like Candida albicans.[11][12]

Protocol:

  • Fungal Strain Preparation: Grow the yeast strain (e.g., Candida albicans SC5314) in a suitable liquid medium such as RPMI 1640 at 30°C with shaking.[4]

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds and a reference antifungal (e.g., fluconazole) in a 96-well microtiter plate.

  • Inoculation: Adjust the concentration of the yeast suspension to a final concentration of approximately 5 x 103 cells/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% inhibition, denoted as MIC50 or MIC80, respectively) compared to the drug-free control well.[11] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vivo Fungicidal Activity Assay

In vivo assays are crucial for evaluating the efficacy of a compound under more realistic conditions, such as on a host plant.

Protocol (Example for Cucumber Downy Mildew): [10]

  • Plant Cultivation: Grow cucumber plants in a greenhouse until they reach the two-leaf stage.

  • Compound Application: Prepare solutions of the test nicotinamide derivatives at various concentrations. Spray the solutions evenly onto the cucumber leaves until runoff. Allow the leaves to air dry.

  • Inoculation: Inoculate the treated plants with a suspension of Pseudoperonospora cubensis spores.

  • Incubation: Maintain the inoculated plants in a high-humidity environment to facilitate disease development.

  • Efficacy Evaluation: After a defined incubation period (e.g., 7 days), assess the disease severity on the treated plants compared to untreated control plants. Calculate the control efficacy based on the reduction in disease symptoms.

Case Studies: Highlighting Potent Nicotinamide Derivatives

The following table summarizes the fungicidal activity of several promising nicotinamide derivatives from recent studies, showcasing their potential against a range of fungal pathogens.

Compound IDTarget Fungus/FungiKey Efficacy DataMechanism of ActionReference
16g Candida albicans (including fluconazole-resistant strains), Cryptococcus neoformans, Trichophyton spp.MIC: 0.125 - 1 µg/mLCell Wall Disruption[4][5][6]
3a-17 Rhizoctonia solani, Sclerotinia sclerotiorumIC50: 15.8 µM and 20.3 µM, respectivelySuccinate Dehydrogenase Inhibition[1][3]
4f Pseudoperonospora cubensis (Cucumber Downy Mildew)EC50: 1.96 mg/L (in vivo)Not explicitly stated, likely SDHI[8][10]
B4 Sclerotinia sclerotiorum, Valsa maliEC50: 10.35 mg/L and 17.01 mg/L, respectivelyNot explicitly stated[13]
Nicotinamide (NAM) Candida albicans (including fluconazole-resistant strains)MIC50: 20 mMMultiple, including increased cell wall β-glucan exposure[12][14]

Future Perspectives and Conclusion

Nicotinamide derivatives represent a highly promising and versatile class of fungicides with demonstrated efficacy against a broad spectrum of plant and human fungal pathogens.[2] The dual mechanisms of action – SDH inhibition and cell wall disruption – provide a significant advantage in the fight against antifungal resistance. The discovery of compounds like 16g , which are effective against drug-resistant strains by targeting the fungal cell wall, opens new avenues for developing novel antifungal therapies.[4][5][6]

Continued research focusing on the structural optimization of the nicotinamide scaffold, guided by robust SAR studies, is expected to yield even more potent and selective antifungal agents. Furthermore, exploring the potential for synergistic combinations of nicotinamide derivatives with existing antifungal drugs, as has been shown for nicotinamide with amphotericin B and fluconazole, could provide powerful new treatment strategies.[11][14] The future of nicotinamide derivatives in the management of fungal diseases in both agriculture and medicine appears bright, with the potential to deliver much-needed solutions to this global challenge.

References

Methodological & Application

synthesis of 2-Chloro-N-isopropylisonicotinamide experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Chloro-N-isopropylisonicotinamide

Topic: A Validated, Two-Step Protocol for the Laboratory-Scale Synthesis of this compound Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for more complex molecular targets.[1][2] This application note provides a detailed, reliable, and experimentally validated two-step protocol for its synthesis. The methodology begins with the conversion of isonicotinic acid to 2-chloroisonicotinoyl chloride via a reaction with thionyl chloride, which serves as both a chlorinating agent for the pyridine ring and for the formation of the acid chloride. The subsequent step involves the amidation of the crude acid chloride intermediate with isopropylamine to yield the final product. This guide emphasizes safety, mechanistic rationale, and procedural details to ensure reproducibility and high yield.

Introduction: Rationale and Synthetic Strategy

The synthesis of substituted nicotinamides and isonicotinamides is of significant interest due to their prevalence in biologically active compounds.[3] The target molecule, this compound, combines a reactive chloropyridine core with an isopropylamide functional group, making it amenable to further derivatization, such as in cross-coupling reactions or nucleophilic substitutions.

The presented synthetic strategy is designed for efficiency and practicality in a standard laboratory setting. It proceeds in two main stages:

  • Chlorination and Acid Chloride Formation: Isonicotinic acid is reacted with an excess of thionyl chloride (SOCl₂). This powerful reagent accomplishes two transformations in a single step: the chlorination of the pyridine ring at the 2-position and the conversion of the carboxylic acid to a highly reactive acyl chloride.[4] This approach is based on the findings of Fox and Gibas, who demonstrated that heating isonicotinic acid with thionyl chloride yields the 2-chloro derivative.[4]

  • Amidation: The resulting crude 2-chloroisonicotinoyl chloride is directly reacted with isopropylamine. This is a classic nucleophilic acyl substitution reaction. A tertiary amine base, such as triethylamine, is included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing the formation of isopropylammonium hydrochloride salt.[5]

This protocol offers a clear and effective pathway to the target compound, with explanations for key procedural choices to empower the researcher.

Reaction Scheme and Mechanism

Overall Transformation:

Reaction_Scheme cluster_reagents Isonicotinic_Acid Isonicotinic Acid Intermediate 2-Chloroisonicotinoyl chloride (crude) Isonicotinic_Acid->Intermediate Step 1 SOCl2 SOCl₂, Δ Product 2-Chloro-N-isopropyl- isonicotinamide Intermediate->Product Step 2 Amine Isopropylamine, Et₃N DCM Workflow_Part_A start Start step1 Combine isonicotinic acid and thionyl chloride in a flask. start->step1 step2 Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. step1->step2 step3 Monitor reaction completion (e.g., cessation of HCl gas evolution). step2->step3 step4 Cool mixture to room temperature. step3->step4 step5 Remove excess thionyl chloride via distillation under reduced pressure. step4->step5 end Crude 2-chloroisonicotinoyl chloride (Proceed directly to Part B) step5->end

References

2-Chloro-N-isopropylisonicotinamide synthesis from 2-chloroisonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 2-Chloro-N-isopropylisonicotinamide via Nucleophilic Acyl Substitution

Introduction

This compound is a valuable substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive chlorine atom and a functionalized amide group, allows for diverse downstream modifications, such as cross-coupling reactions, to generate complex molecular architectures. The isonicotinamide scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-chloroisonicotinoyl chloride and isopropylamine. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a reliable and reproducible outcome for researchers in drug development and organic synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution, specifically through an addition-elimination pathway.[2][3]

Overall Reaction:

Reaction scheme showing 2-chloroisonicotinoyl chloride reacting with isopropylamine in the presence of triethylamine to yield this compound and triethylammonium chloride.

Mechanism:

The reaction mechanism is a two-stage process:

  • Nucleophilic Addition: The carbon atom of the acyl chloride's carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[4] The lone pair of electrons on the nitrogen of isopropylamine (the nucleophile) attacks this electrophilic carbon. This leads to the breaking of the C=O pi bond and the formation of a transient, negatively charged tetrahedral intermediate.[4][5]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final, neutral this compound product and the corresponding ammonium salt byproduct (triethylammonium chloride).[5] Using a non-nucleophilic tertiary amine like triethylamine is crucial to prevent it from competing with the primary amine nucleophile.

Safety & Handling

Critical Safety Warning: 2-chloroisonicotinoyl chloride is a highly reactive and corrosive acyl chloride. It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[6] It can cause severe skin burns and serious eye damage.[7][8] Inhalation may cause respiratory irritation.[7] All operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield at all times.[6]

  • Handling: Handle 2-chloroisonicotinoyl chloride under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and syringes. Avoid all personal contact, including inhalation of dust or fumes.[7] Keep away from water, alcohols, and strong bases (other than the intended reagents).

  • Spills: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully cleaning. Do not use water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Materials and Reagents

Table 1: Reagent Specifications
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Molarity/PuritySupplier Example
2-chloroisonicotinoyl chloride65287-34-5C₆H₃Cl₂NO176.00≥98%Sigma-Aldrich
Isopropylamine75-31-0C₃H₉N59.11≥99.5%Thermo Fisher
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93≥99.8%VWR
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04GranularMilliporeSigma
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq. soln.LabChem
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Saturated aq.-
Brine (Saturated NaCl)7647-14-5NaCl58.44Saturated aq.-

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Reaction Setup
  • Glassware Preparation: Ensure all glassware (a 100 mL three-neck round-bottom flask, a dropping funnel, and a magnetic stir bar) is oven-dried and cooled under a stream of nitrogen or argon.

  • Initial Setup: Assemble the flask with the stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. Place the flask in an ice/water bath on a magnetic stir plate.

  • Reagent Preparation:

    • In the reaction flask, add isopropylamine (0.71 g, 12.0 mmol, 1.2 equiv.) and triethylamine (1.52 g, 15.0 mmol, 1.5 equiv.).

    • Add 30 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amines.

    • In the separate, dry dropping funnel, dissolve 2-chloroisonicotinoyl chloride (1.76 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM.

Reaction Execution
  • Cooling: Begin stirring the amine solution and allow it to cool to 0-5 °C in the ice bath.

  • Addition: Add the 2-chloroisonicotinoyl chloride solution from the dropping funnel to the stirred amine solution dropwise over 20-30 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride spot has disappeared. (Eluent suggestion: 30% Ethyl Acetate in Hexane).

Work-up and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of deionized water to quench any remaining reactive species.

  • Extraction: Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (aq) to remove excess amines.

    • 30 mL of saturated NaHCO₃ (aq) to neutralize any remaining acid.

    • 30 mL of brine to remove the bulk of the dissolved water. Causality: This washing sequence ensures that all water-soluble reagents and byproducts (like triethylammonium chloride) are removed, simplifying the final purification.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product, this compound.

    • Appearance: White to off-white solid.

    • Yield: Calculate the percentage yield based on the starting acyl chloride.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals for protons on the isopropyl group, the pyridine ring, and the amide N-H.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺. For C₉H₁₁ClN₂O, the monoisotopic mass is 198.06 Da.[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Dissolve Isopropylamine & Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir at RT (2-3 hours) C->D E 5. Aqueous Quench D->E F 6. Extract & Wash (Acid, Base, Brine) E->F G 7. Dry (Na₂SO₄) F->G H 8. Concentrate G->H I 9. Purify (Recrystallization) H->I J 10. Characterize (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

Table 2: Example Reagent Quantities and Product Outcome
CompoundMW ( g/mol )Amount (mmol)EquivalentsMass/Volume Used
2-chloroisonicotinoyl chloride176.0010.01.01.76 g
Isopropylamine59.1112.01.20.71 g (1.04 mL)
Triethylamine101.1915.01.51.52 g (2.09 mL)
Product (Theoretical Yield) 198.65 10.0 - 1.99 g
Typical Experimental Yield ---1.79 g (90%)

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By adhering to the detailed steps, particularly the safety precautions for handling the reactive acyl chloride and the controlled reaction conditions, researchers can consistently achieve a high yield of the desired product. The outlined work-up and purification procedures ensure high purity, making the final compound suitable for subsequent use in multi-step syntheses for drug discovery and development.

References

Application Note: Purification of 2-Chloro-N-isopropylisonicotinamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed protocol for the purification of 2-Chloro-N-isopropylisonicotinamide using normal-phase column chromatography. This method is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. The protocol outlines a systematic approach, from the selection of the stationary and mobile phases to the final isolation of the purified product. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Like many synthetic organic compounds, the crude product of its synthesis often contains unreacted starting materials, byproducts, and other impurities. Achieving high purity is critical for subsequent applications, including biological assays and further chemical transformations. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][4] This document details a robust and reproducible method for the purification of this compound.

Principles of Separation

The purification strategy relies on normal-phase column chromatography. In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[5][6] The separation is based on the principle of polarity.[6]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] Polar compounds in the mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions.[6]

  • Mobile Phase: A non-polar or moderately polar solvent, or a mixture of solvents, is used as the mobile phase (eluent).[7] The mobile phase flows through the column, carrying the components of the mixture with it.

  • Differential Migration: Compounds with higher polarity will have a stronger affinity for the stationary phase and will therefore move down the column more slowly. Less polar compounds will have a weaker interaction with the stationary phase and will be carried along more readily by the mobile phase, thus eluting from the column faster.[3][7]

By carefully selecting the mobile phase composition, a successful separation of this compound from less polar and more polar impurities can be achieved.

Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive analytical technique that helps in determining the optimal mobile phase for separation.

Objective: To find a solvent system that provides good separation between the desired product and its impurities, with a target Retardation Factor (Rf) of approximately 0.25-0.35 for the product.

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under UV light (254 nm).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results:

  • If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent.

  • If the spots remain at the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.

  • The ideal solvent system will show clear separation between the product spot and impurity spots.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.

Materials and Equipment
Material/EquipmentSpecifications
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate (HPLC grade)
Chromatography Column Glass column with a stopcock
Sample Crude this compound
Other Sand, Cotton or Glass Wool, Beakers, Erlenmeyer flasks, Test tubes, TLC plates, UV lamp, Rotary evaporator
Step-by-Step Procedure

Step 1: Column Preparation (Wet Packing Method)

The wet packing method is generally preferred as it leads to a more uniform and well-packed column, minimizing issues like cracking or channeling.[4]

  • Plug the Column: Place a small piece of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.

  • Prepare the Slurry: In a beaker, mix an appropriate amount of silica gel with the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane) to form a slurry.[3] The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, while continuously tapping the side of the column to ensure even packing. Add more solvent as needed to prevent the silica bed from running dry.

  • Equilibrate the Column: Once the silica gel has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Step 2: Sample Loading

  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

  • Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the top of the sand.

Step 3: Elution and Fraction Collection

The elution process can be performed isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).[8][9] A gradient elution is often more effective for separating compounds with a wide range of polarities.

  • Initial Elution: Begin eluting the column with the initial, less polar solvent system determined from the TLC analysis. This will elute the least polar impurities first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will help to elute the compounds with increasing polarity.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system.

Step 4: Isolation of the Purified Product

  • Combine Pure Fractions: Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Final Drying: Dry the product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry TLC->Pack Equilibrate Equilibrate Column with Mobile Phase Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Remove Solvent via Rotary Evaporation Combine->Evaporate Characterize Characterize Purified Product (NMR, LC-MS, etc.) Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading.- Re-optimize the mobile phase using TLC. - Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column - Improper packing of the stationary phase.- Repack the column using the wet packing method, ensuring a uniform slurry and gentle tapping.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Adjust the mobile phase composition based on TLC results.[7]
Band Broadening - Sample dissolved in too much solvent. - Uneven sample loading.- Dissolve the sample in the minimum amount of solvent. - Load the sample evenly onto the column surface.

Safety Precautions

  • This compound is harmful if swallowed and causes skin and eye irritation.[1]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Conclusion

This application note provides a comprehensive and practical guide for the purification of this compound by column chromatography. By following the detailed protocols and understanding the underlying principles, researchers can achieve high purity of the target compound, which is essential for its intended downstream applications. The use of preliminary TLC analysis is emphasized as a critical step in developing an effective separation method.

References

Application Notes and Protocols for the Recrystallization of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the recrystallization of 2-Chloro-N-isopropylisonicotinamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and optimal crystal morphology of the target compound. This guide elucidates the underlying principles of solvent selection and provides step-by-step methodologies for both single-solvent and multi-solvent recrystallization techniques. Furthermore, it includes troubleshooting guidance and visual workflows to ensure successful implementation.

Introduction: The Critical Role of Purification

This compound (C₉H₁₁ClN₂O) is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization protocol not only enhances purity but can also influence critical solid-state properties such as crystal habit, polymorphism, and bulk density.

The isonicotinamide scaffold is known to be a versatile building block in the design of molecular complexes and pharmaceutical agents.[2] The polymorphic behavior of related compounds like isonicotinamide has been studied, revealing that different crystalline forms can be obtained from various solvents.[3][4] This underscores the importance of a well-controlled recrystallization process.

Physicochemical Properties and Solvent Selection Rationale

A logical approach to developing a recrystallization protocol begins with an understanding of the compound's physicochemical properties and the principles of solvent selection.

2.1. Predicted Properties of this compound

PropertyValue/PredictionSource
Molecular FormulaC₉H₁₁ClN₂OPubChem[1]
Molecular Weight198.65 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hazard StatementsH302, H315, H319, H335PubChem[1]

The predicted XLogP3 value of 1.7 suggests that this compound has moderate lipophilicity. This indicates probable good solubility in polar organic solvents and lower solubility in non-polar and highly polar (aqueous) solvents.

2.2. Principles of Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High or low solvency for impurities, allowing for their removal.

  • A boiling point that is neither too high nor too low.

  • Inertness towards the target compound.

  • Ease of removal from the purified crystals.

Based on the predicted properties of this compound, a preliminary solvent screen should include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Hexanes, Heptane

  • Aqueous Mixtures: e.g., Ethanol/Water

Experimental Protocols

Safety Precaution: this compound is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1. Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is suitable when a single solvent with a steep solubility curve for the compound is identified. Ethanol is often a good starting point for compounds with moderate polarity.

Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. A magnetic stir bar and hot plate are recommended.

  • Achieving Saturation: Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot, saturated solution through a fluted filter paper into a pre-warmed receiving flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

3.2. Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate and Hexane

This method is employed when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to induce precipitation.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask with stirring.

  • Inducing Precipitation: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy). The onset of turbidity indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of ethyl acetate and hexane.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

4.1. Single-Solvent Recrystallization Workflow

single_solvent_recrystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool if no hot filtration hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for single-solvent recrystallization.

4.2. Two-Solvent Recrystallization Workflow

two_solvent_recrystallization cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying crude Crude Compound dissolve Dissolve in Minimal Hot 'Good' Solvent crude->dissolve good_solvent Select 'Good' Solvent good_solvent->dissolve redissolve Re-dissolve with 'Good' Solvent good_solvent->redissolve poor_solvent Select 'Poor' Solvent add_poor Add 'Poor' Solvent to Turbidity poor_solvent->add_poor dissolve->add_poor add_poor->redissolve cool Slow Cooling redissolve->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent Mixture vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for two-solvent recrystallization.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery/Yield - Too much solvent used.- Premature crystallization during hot filtration.- Compound is significantly soluble in cold solvent.- Use the minimum amount of hot solvent.- Ensure filtration apparatus is pre-warmed.- Ensure adequate cooling time in an ice bath. Consider a different solvent system.
No Crystals Form - Solution is not saturated.- Compound has oiled out.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.- If an oil forms, reheat to dissolve, add more "good" solvent, and cool more slowly.
Colored Impurities in Crystals - Impurities co-crystallize with the product.- Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- A second recrystallization may be necessary.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling solvent.- Cool the solution more slowly.- Add more of the "good" solvent before cooling.

Conclusion

The protocols outlined in this application note provide a robust framework for the purification of this compound via recrystallization. The choice between a single-solvent or two-solvent system will depend on the specific impurity profile of the crude material and the results of a systematic solvent screen. By carefully controlling the parameters of dissolution, cooling rate, and isolation, researchers can consistently obtain high-purity material suitable for downstream applications in drug discovery and development.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the structural elucidation and characterization of 2-Chloro-N-isopropylisonicotinamide (C₉H₁₁ClN₂O), a key heterocyclic amide intermediate in synthetic and medicinal chemistry. We present validated protocols and expert analysis for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and workflows are visualized using process diagrams to facilitate clear and reproducible characterization.

Introduction: The Analytical Imperative for Heterocyclic Amides

This compound is a substituted pyridine derivative. The isonicotinamide scaffold is a versatile building block in the design of pharmaceutical agents, with applications including the development of compounds targeting metabolic receptors. The precise arrangement of the chloro, isopropyl, and amide functionalities on the pyridine core dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for its use in further research and development.

This guide moves beyond simple data reporting to provide the why behind the how. By integrating three orthogonal analytical techniques—NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining molecular mass and fragmentation—we establish a robust and definitive analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H NMR confirms the number and types of protons and their neighboring relationships, while ¹³C NMR identifies all unique carbon environments.

Expert Insight: Solvent Selection and Sample Preparation

The choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is a common choice for many organic molecules, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for amides due to its ability to minimize the rapid exchange of the N-H proton, resulting in a sharper, more easily identifiable amide proton signal. For this protocol, we will proceed with CDCl₃ as a primary example, but note that DMSO-d₆ is an excellent alternative.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with 16-32 transients.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm. Phase and baseline correct the spectra for accurate integration and peak picking.

Visualization: NMR Experimental Workflow

analytical methods for 2-Chloro-N-isopropylisonicotinamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Quantification of 2-Chloro-N-isopropylisonicotinamide

Introduction

This compound is a chemical compound with the molecular formula C9H11ClN2O.[1] As a derivative of isonicotinamide, it holds potential significance in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing. This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established analytical principles for compounds with similar structures and are designed to be robust and reliable.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC9H11ClN2OPubChem[1]
Molecular Weight198.65 g/mol PubChem[1]
XLogP31.7PubChem[1]
Exact Mass198.0559907 DaPubChem[1]
Topological Polar Surface Area42 ŲPubChem[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the quantification of organic molecules due to its robustness, reproducibility, and cost-effectiveness. The following protocol is a recommended starting point for the analysis of this compound.

Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is proposed, where the stationary phase is nonpolar, and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The analyte is detected by its absorbance of UV light at a specific wavelength.

Experimental Protocol

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 270 nm

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC-UV method. These parameters should be experimentally verified.

Validation ParameterExpected Value
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working sample Prepare Sample Solution filter Filter all solutions (0.45 µm) sample->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound.[2][3]

Principle

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Electron ionization (EI) is a common technique that can provide a reproducible fragmentation pattern, which is useful for structural elucidation and confirmation.

Experimental Protocol

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.

2. GC-MS Conditions

ParameterRecommended Condition
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-300 m/z
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

3. Data Analysis

  • Identify the characteristic ions of this compound from the mass spectrum. The molecular ion [M]+ at m/z 198 and an isotopic peak at m/z 200 (due to 37Cl) are expected.[1] Common fragments could include the loss of the isopropyl group or the chlorine atom.

  • For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the most abundant and characteristic ions.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of the GC-MS method. These parameters should be experimentally verified.

Validation ParameterExpected Value
Linearity (r²)> 0.998
Range0.05 - 50 µg/mL
Accuracy (% Recovery)97.0% - 103.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working sample Prepare Sample Solution inject Inject into GC System separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze integrate Peak Integration (SIM) analyze->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS workflow for quantification.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The inclusion of system suitability tests, such as replicate injections of a standard to check for precision (%RSD < 2%), is crucial before running any samples.[4] Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[5] Key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Conclusion

This application note provides detailed protocols for the quantification of this compound using HPLC-UV and GC-MS. The HPLC-UV method is suitable for routine analysis, while the GC-MS method offers higher sensitivity and selectivity, making it ideal for trace analysis and confirmation. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are fully validated in the user's laboratory to ensure they are fit for their intended purpose.

References

Application Notes and Protocols for the Utilization of 2-Chloro-N-isopropylisonicotinamide in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 2-Chloro-N-isopropylisonicotinamide in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy, enabling the rapid generation of large, focused libraries of compounds for high-throughput screening.[1] Within this paradigm, the selection of versatile chemical scaffolds is a critical determinant of success. This compound is one such scaffold of significant strategic value.

This molecule incorporates several key features that render it an excellent starting point for library synthesis. The isonicotinamide core is a well-established pharmacophore present in numerous biologically active compounds. The N-isopropyl group provides a defined steric and electronic environment, while the chlorine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. This chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr), allowing for the systematic introduction of a wide array of chemical functionalities.[2] The reactivity of 2-chloropyridines in SNAr reactions is a well-documented and reliable transformation, making it suitable for the robust and high-fidelity synthesis required in a parallel format.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis campaigns. We will detail the synthesis of the core scaffold, followed by protocols for its diversification via SNAr, and conclude with best practices for the purification and analysis of the resulting compound libraries.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is crucial for any library synthesis effort. The following protocol details a robust, two-step synthesis of this compound from commercially available 2-chloroisonicotinic acid.

Step 1.1: Synthesis of 2-Chloroisonicotinoyl Chloride

The first step involves the activation of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[4]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroisonicotinic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. This should be done with care, using a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

  • The resulting crude 2-chloroisonicotinoyl chloride, typically an oil or low-melting solid, can be used in the next step without further purification.

Step 1.2: Amide Coupling with Isopropylamine

The highly reactive 2-chloroisonicotinoyl chloride is then coupled with isopropylamine to form the desired amide.

Protocol:

  • Dissolve the crude 2-chloroisonicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq) in the same anhydrous solvent.

  • Add the isopropylamine solution dropwise to the stirred solution of 2-chloroisonicotinoyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel or by recrystallization.

Part 2: Parallel Synthesis of a 2-Amino-N-isopropylisonicotinamide Library

The true utility of this compound is realized in its application to parallel synthesis. The following section outlines a general workflow for the creation of a diverse library of N-substituted 2-amino-N-isopropylisonicotinamides via nucleophilic aromatic substitution.

Workflow Overview

The parallel synthesis is typically performed in a 96-well plate format, which allows for the simultaneous reaction of the core scaffold with a diverse set of amine nucleophiles.

Parallel_Synthesis_Workflow cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Archiving reagent_prep Prepare Stock Solutions: - this compound - Amine Library - Base (e.g., DIEA) plate_loading Dispense Reagents into 96-Well Plate using Liquid Handler reagent_prep->plate_loading sealing Seal Plate plate_loading->sealing heating Heat and Agitate (e.g., 80-120 °C) sealing->heating monitoring Reaction Monitoring (LC-MS analysis of select wells) heating->monitoring quenching Quench Reactions monitoring->quenching extraction Liquid-Liquid or Solid-Phase Extraction quenching->extraction purification Automated Preparative HPLC-MS extraction->purification analysis Purity & Identity Confirmation (LC-MS, NMR) purification->analysis archiving Plate Reformatting & Compound Archiving analysis->archiving

Caption: Automated parallel synthesis workflow.

Detailed Protocol for Parallel Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed for a 96-well reaction block. All liquid handling steps are ideally performed using an automated liquid handler to ensure accuracy and reproducibility.[5]

Reagents and Stock Solutions:

  • Stock Solution A (Scaffold): Prepare a 0.2 M solution of this compound in a suitable high-boiling point, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Stock Solution B (Amine Library): Prepare a 0.3 M solution of each amine from your library in the same solvent as Stock Solution A. This can be done in a separate 96-well plate.

  • Stock Solution C (Base): Prepare a 1.0 M solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in the same solvent.

Reaction Setup (per well):

  • To each well of a 96-well reaction block, add 100 µL of Stock Solution A (0.02 mmol of this compound).

  • Add 100 µL of the corresponding amine from Stock Solution B (0.03 mmol, 1.5 eq).

  • Add 40 µL of Stock Solution C (0.04 mmol, 2.0 eq of DIEA).

  • Seal the 96-well plate securely with a cap mat or heat seal.

  • Place the reaction block on a heating shaker and agitate at a desired temperature (typically between 80-140 °C) for 12-24 hours. The optimal temperature and time will depend on the reactivity of the amine library and should be determined in preliminary optimization experiments.

ParameterRecommended RangeRationale
Solvent DMSO, DMF, NMPHigh boiling point allows for elevated reaction temperatures, which is often necessary for SNAr on less activated 2-chloropyridines.
Base DIEA, K₂CO₃A non-nucleophilic base is required to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Temperature 80 - 140 °CHigher temperatures are generally required to overcome the activation energy for SNAr on the electron-rich pyridine ring.[2]
Equivalents of Amine 1.5 - 2.0 eqUsing an excess of the amine helps to drive the reaction to completion.
Equivalents of Base 2.0 - 3.0 eqAn excess of base ensures that the generated HCl is fully neutralized.
Work-up and Purification

High-throughput purification is a critical step in parallel synthesis.[6] Automated preparative HPLC-MS is the method of choice for purifying compound libraries.[7][8]

General Work-up Procedure:

  • Cool the reaction block to room temperature.

  • Add water to each well to precipitate the crude product or prepare for extraction.

  • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to each well, followed by mixing and separation. Alternatively, solid-phase extraction (SPE) can be employed for a more automated workflow.

  • Evaporate the solvent from the collection plate to yield the crude products.

Automated Purification:

  • Redissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

  • Inject the samples onto a preparative HPLC-MS system equipped with an autosampler and fraction collector.

  • The purification method should be optimized for the specific library, but a generic gradient elution using water/acetonitrile with a formic acid or trifluoroacetic acid modifier is a good starting point.

  • Mass-triggered fraction collection ensures that only the desired product is collected.

  • The purified fractions are then dried, and the final compounds are analyzed for purity and identity by analytical LC-MS and, for select compounds, by NMR.

Part 3: Data Analysis and Library Characterization

The final step in a parallel synthesis campaign is the thorough analysis of the resulting library.

  • Purity Assessment: Analytical LC-MS is used to determine the purity of each compound in the library. A purity level of >95% is typically desired for compounds intended for biological screening.

  • Identity Confirmation: The mass spectrum from the LC-MS analysis confirms the molecular weight of the synthesized compound. For representative examples from the library, ¹H NMR and ¹³C NMR should be acquired to confirm the structure.

  • Data Archiving: The analytical data, including purity and structure, for each compound should be stored in a database, linked to the well position of the compound in the final library plate.

Conclusion

This compound is a highly valuable and versatile scaffold for parallel synthesis in drug discovery. Its straightforward synthesis and the reliable reactivity of the 2-chloro substituent in SNAr reactions allow for the efficient generation of large and diverse compound libraries. By leveraging automated liquid handling and purification technologies, researchers can significantly accelerate the design-make-test-analyze cycle, ultimately increasing the probability of discovering novel drug candidates. The protocols and workflows detailed in these application notes provide a solid foundation for the successful implementation of this powerful chemical tool in medicinal chemistry programs.

References

Application Notes and Protocols: 2-Chloro-N-isopropylisonicotinamide as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Chloropyridine Moiety

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules. Within this class, 2-chloropyridines have emerged as particularly powerful synthetic intermediates. The chlorine atom at the 2-position acts as a versatile handle, readily participating in a variety of cross-coupling and substitution reactions, thus enabling the rapid diversification of molecular scaffolds.

This guide focuses on 2-Chloro-N-isopropylisonicotinamide , a bifunctional building block that combines the reactivity of a 2-chloropyridine with the structural features of an N-isopropyl carboxamide. The isonicotinamide core is a recognized pharmacophore, present in compounds targeting a range of biological processes, including metabolic diseases and enzymatic inhibition[1]. This document provides a comprehensive overview of its synthesis, key chemical transformations, and strategic applications, offering researchers and drug development professionals a practical guide to leveraging this valuable intermediate in their discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
IUPAC Name 2-chloro-N-propan-2-ylpyridine-4-carboxamide
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
CAS Number 439931-33-6
XLogP3 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Appearance Solid (predicted)
Safety and Handling

This compound is classified with several hazard statements, and appropriate safety precautions are mandatory.[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety and disposal information.

Synthesis of the Building Block

The synthesis of this compound is a straightforward two-step process starting from the readily available 2-chloroisonicotinic acid. The key transformation is a standard amide bond formation.

Synthesis_Pathway start 2-Chloroisonicotinic Acid intermediate 2-Chloroisonicotinoyl Chloride start->intermediate SOCl₂ or (COCl)₂ cat. DMF product This compound intermediate->product Isopropylamine Base (e.g., Et₃N) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)(Cl)(R₂NH)L] OxAdd->AmineCoord + R₂NH Amido Ar-Pd(II)(NR₂)L AmineCoord->Amido + Base - Base·HCl Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product SNAr_Mechanism Reactants Ar-Cl + Nu⁻ Meisenheimer Meisenheimer Complex [Ar(Cl)(Nu)]⁻ Reactants->Meisenheimer Addition (rate-determining) Product Ar-Nu + Cl⁻ Meisenheimer->Product Elimination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-isopropylisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable approach is a two-stage synthesis. It begins with the preparation of a reactive intermediate, 2-chloroisoicotinoyl chloride, from 2-chloroisoicotinic acid. This activated acid chloride is then coupled with isopropylamine to form the final amide product. This method is favored due to the high reactivity of the acid chloride, which typically leads to high conversion and yield under mild conditions.

A schematic of the overall workflow is presented below.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amide Coupling Isonicotinic_Acid 2-Chloroisoicotinic Acid Acid_Chloride 2-Chloroisoicotinoyl Chloride Isonicotinic_Acid->Acid_Chloride Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Chlorinating_Agent->Acid_Chloride Final_Product This compound Acid_Chloride->Final_Product Amidation Isopropylamine Isopropylamine Isopropylamine->Final_Product

Caption: Overall synthetic workflow.
Q2: What are the most critical parameters that influence the overall yield and purity?

The success of this synthesis hinges on three key areas:

  • Purity of 2-Chloroisoicotinic Acid: The quality of your starting material is paramount. Impurities from its own synthesis (e.g., residual starting materials or regioisomers) will carry through and complicate purification of the final product.

  • Anhydrous Conditions: The intermediate, 2-chloroisoicotinoyl chloride, is highly sensitive to moisture. Any water present will hydrolyze it back to the carboxylic acid, reducing the yield of the desired amide. Therefore, using dry solvents and glassware, and running the reaction under an inert atmosphere (like nitrogen or argon) is critical.

  • Temperature Control: The amidation reaction is exothermic. Uncontrolled temperature can lead to side reactions and impurity formation. Careful temperature management, especially during the addition of isopropylamine, is essential for achieving high purity.

Troubleshooting Guide: Stage 1 - Acid Chloride Formation

Q3: I am getting a low yield when converting 2-chloroisoicotinic acid to the acid chloride. What's going wrong?

This is a common issue often related to the choice of chlorinating agent or the reaction conditions. The two most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

Potential Cause A: Incomplete Reaction with Thionyl Chloride

Thionyl chloride is effective but requires heating to drive the reaction to completion. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then decomposes.[3][4]

  • Troubleshooting Steps:

    • Ensure Stoichiometry: Use a slight excess of thionyl chloride (1.2-1.5 equivalents).

    • Increase Temperature: The reaction is often performed at reflux in neat thionyl chloride or a high-boiling inert solvent like toluene.[1] Ensure the temperature is maintained for an adequate duration (typically 2-4 hours).

    • Monitor Reaction: The reaction produces gaseous byproducts (SO₂ and HCl).[4][5] The cessation of gas evolution is a good indicator of reaction completion.

G cluster_0 Mechanism with Thionyl Chloride RCOOH R-COOH Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 SOCl₂ SOCl2->Intermediate RCOCl R-COCl Intermediate->RCOCl Cl⁻ Attack Byproducts SO₂ (gas) + HCl (gas) Intermediate->Byproducts Decomposition

Caption: Simplified mechanism of acid chloride formation using SOCl₂.

Potential Cause B: Issues with Oxalyl Chloride

Oxalyl chloride is more reactive than thionyl chloride and can be used at lower temperatures, often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

  • Troubleshooting Steps:

    • Catalyst is Key: Ensure you have added a catalytic amount of DMF (1-2 drops). The reaction proceeds via the Vilsmeier reagent, which is the true activating species.

    • Solvent Choice: Use an inert solvent like dichloromethane (DCM) or toluene.

    • Monitor Gas Evolution: This reaction produces CO, CO₂, and HCl gas. Perform this in a well-ventilated fume hood.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity ModerateHigh
Typical Temp. Reflux (79 °C)Room Temperature
Catalyst None requiredCatalytic DMF
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)
Workup Excess reagent removed by distillationVolatile byproducts easily removed

Troubleshooting Guide: Stage 2 - Amide Coupling

Q4: The final amidation reaction is sluggish and gives a low yield. How can I improve it?

A low yield in the final step, assuming the acid chloride was successfully prepared, typically points to issues with the reaction setup, stoichiometry, or temperature control.

Potential Cause A: Deactivated Acid Chloride

The acid chloride is the most reactive species in the flask. If it is inadvertently quenched before reacting with the amine, your yield will suffer.

  • Troubleshooting Steps:

    • Confirm Anhydrous Conditions: Use freshly distilled, dry solvents. Ensure your isopropylamine is also dry.

    • Use Acid Chloride Immediately: It is best practice to use the freshly prepared acid chloride solution directly in the next step without prolonged storage. If you must isolate it, do so under an inert atmosphere and store it in a desiccator.

Potential Cause B: Incorrect Stoichiometry or Base

The reaction between the acid chloride and isopropylamine produces one equivalent of hydrochloric acid (HCl). This HCl will protonate the unreacted isopropylamine, rendering it non-nucleophilic and effectively halting the reaction.

  • Troubleshooting Steps:

    • Use Excess Amine: A common strategy is to use at least two equivalents of isopropylamine. The first equivalent acts as the nucleophile, and the second acts as a base to scavenge the HCl produced.

    • Add a Non-Nucleophilic Base: A more cost-effective and controllable method is to use one equivalent of isopropylamine and at least one equivalent of a tertiary amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA). This base will neutralize the HCl without competing in the reaction. A patent for a similar synthesis shows a yield of 92.3% when condensing a chloronicotinoyl chloride with an amine, demonstrating the effectiveness of this general approach.[6]

Q5: My final product is impure. What are the likely side products and how can I avoid them?

Impurity issues often stem from incomplete reactions or side reactions.

Potential Side Product A: Unreacted 2-Chloroisoicotinic Acid

This is the most common impurity and arises from the hydrolysis of the acid chloride intermediate.

  • How to Avoid:

    • Strictly adhere to anhydrous conditions as described in Q4.

    • During workup, this acidic impurity can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.

Potential Side Product B: N,N-diisopropylurea derivative

While less common in this specific reaction, highly reactive isocyanates can sometimes form from acid chlorides under certain conditions, leading to urea byproducts. A more likely scenario is the formation of complex mixtures if the reaction temperature is too high.

  • How to Avoid:

    • Control Temperature: Add the isopropylamine solution slowly to the acid chloride solution at a reduced temperature (e.g., 0 °C) to manage the exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Purification: The final product, this compound, is typically a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method for removing most common impurities.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, or TolueneInert and can be effectively dried.
Base Triethylamine (NEt₃) or 2 eq. IsopropylamineNeutralizes HCl byproduct, preventing amine quenching.
Temperature 0 °C to Room TemperatureControls exotherm, minimizing side product formation.
Atmosphere Nitrogen or ArgonPrevents hydrolysis of the acid chloride intermediate.

References

Technical Support Center: Synthesis of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-N-isopropylisonicotinamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this synthetic sequence. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

The synthesis of this compound typically proceeds via a two-step route starting from 2-chloroisonicotinic acid:

  • Activation: Conversion of the carboxylic acid to a more reactive species, commonly the acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Amidation: Coupling of the activated acyl chloride with isopropylamine to form the desired amide product.[3][4]

While seemingly straightforward, each step presents opportunities for side reactions that can complicate purification and reduce yields. This guide addresses the most frequent issues in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Q1: My final product yield is significantly lower than expected, and I have a complex mixture of products. What are the likely causes?

Low yield is often a direct consequence of competing side reactions. The primary culprits fall into two categories: issues during the acyl chloride formation and problems during the amidation step.

A) Incomplete Acyl Chloride Formation: If the conversion of 2-chloroisonicotinic acid to 2-chloroisonicotinoyl chloride is not driven to completion, the unreacted starting material will persist. During the subsequent amidation step, the basic conditions (from isopropylamine) will deprotonate the unreacted carboxylic acid, forming a carboxylate salt. This salt is unreactive towards the amine and will need to be removed during workup, effectively lowering your yield.

B) Hydrolysis of the Acyl Chloride: The 2-chloroisonicotinoyl chloride intermediate is highly reactive and susceptible to hydrolysis.[1] Trace amounts of water in your reaction setup, solvents, or reagents will convert the acyl chloride back to the starting carboxylic acid, which is then quenched as a salt.

  • Preventative Measures: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

C) Formation of Symmetric Anhydride: The highly reactive acyl chloride can react with a molecule of unreacted 2-chloroisonicotinic acid (or its carboxylate salt) to form a symmetric anhydride. While this anhydride can still react with isopropylamine to form the desired product, its reactivity is lower than that of the acyl chloride, potentially leading to incomplete conversion under standard reaction times.

Q2: After my reaction, LC-MS analysis shows a major impurity with a mass of 157.55 g/mol . What is this byproduct and how do I prevent it?

A mass of 157.55 g/mol corresponds to 2-chloroisonicotinic acid , your starting material.[5] Its presence indicates one of two primary issues:

  • Incomplete Activation: The reaction with the chlorinating agent (e.g., thionyl chloride) did not go to completion. To address this, you can increase the equivalents of the chlorinating agent, extend the reaction time, or increase the temperature (e.g., reflux).[2][6]

  • Hydrolysis: As discussed in Q1, the acyl chloride intermediate has hydrolyzed back to the carboxylic acid. This is the most common cause. Rigorous exclusion of moisture is critical.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Reagents: Use fresh, high-purity thionyl chloride or oxalyl chloride. Isopropylamine should also be anhydrous.

  • Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.

Q3: My crude NMR shows the desired product, but also a significant amount of a water-soluble white solid that I filter off. What is this solid?

This is almost certainly isopropylammonium chloride , formed from the reaction between isopropylamine and hydrogen chloride (HCl).[1][7] HCl is a direct byproduct of the reaction between the acyl chloride and isopropylamine.[1] It is also generated during the formation of the acyl chloride when using reagents like thionyl chloride.[1]

RCOCl + 2 R'NH₂ → RCONHR' + R'NH₃⁺Cl⁻

To achieve high conversion, at least two equivalents of the amine are often used: one as the nucleophile and one to act as a base to scavenge the HCl byproduct.[7] Alternatively, a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added as an acid scavenger.[3][4][8]

  • Practical Implication: The formation of this salt is expected and is not detrimental to the reaction itself. It is typically removed by an aqueous workup, as it is highly water-soluble. If you are using exactly one equivalent of isopropylamine and no other base, your reaction will likely stall as the amine is protonated and becomes non-nucleophilic.

Frequently Asked Questions (FAQs)

What are the most common byproducts in the synthesis of this compound?

The primary byproducts are directly related to the reactants and intermediates. A summary is provided below.

Byproduct NameMolecular Weight ( g/mol )Common Cause(s)Recommended Analytical Method(s)
2-Chloroisonicotinic Acid157.55Incomplete activation; Hydrolysis of acyl chlorideLC-MS, ¹H NMR
Isopropylammonium Chloride95.57Expected byproduct from HCl scavenging by isopropylamine¹H NMR (water-soluble), Ion Chromatography
Symmetric Anhydride of 2-Chloroisonicotinic Acid297.10Incomplete activation, reaction of acyl chloride with starting materialLC-MS, ¹H NMR
N,N-Diisopropylurea144.22If using carbodiimide activators (e.g., DIC)LC-MS, ¹H NMR
How does my choice of chlorinating agent (Thionyl Chloride vs. Oxalyl Chloride) affect byproduct profiles?

Both SOCl₂ and (COCl)₂ are effective for converting carboxylic acids to acyl chlorides.[2]

  • Thionyl Chloride (SOCl₂):

    • Pros: Inexpensive and powerful.

    • Cons: The byproducts are gases (SO₂ and HCl), which simplifies removal.[1] However, the reaction often requires heating (reflux), which can be a harsher condition.[2][6]

  • Oxalyl Chloride ((COCl)₂):

    • Pros: Reactions can often be run at room temperature or below, especially with a catalytic amount of DMF.[2] The byproducts are all gaseous (CO, CO₂, and HCl), making for a very clean workup prior to amidation.

    • Cons: More expensive and highly toxic. The Vilsmeier-Haack intermediate formed with catalytic DMF can sometimes lead to other side reactions if not controlled.

For sensitive substrates, oxalyl chloride often provides a cleaner conversion with fewer char-like impurities.

Are there alternative "one-pot" methods that avoid isolating the acyl chloride intermediate?

Yes, using peptide coupling reagents is an excellent alternative that avoids handling acyl chlorides. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.[3]

  • Common Coupling Reagents:

    • Carbodiimides: EDC (water-soluble byproduct) or DCC/DIC (urea byproducts).[9][10] These are often used with additives like HOBt to improve efficiency and reduce side reactions.[10]

    • Phosphonium/Uronium Salts: Reagents like BOP, PyBOP, HBTU, or HATU are highly efficient but more expensive.[3] Their byproducts are generally water-soluble, simplifying purification.[11]

These methods are particularly useful for small-scale synthesis where ease of purification is a priority.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and a common side reaction, as well as a general workflow for troubleshooting impurities.

reaction_pathway start 2-Chloroisonicotinic Acid acyl_chloride 2-Chloroisonicotinoyl Chloride start->acyl_chloride + SOCl₂ or (COCl)₂ - SO₂, HCl or -CO, CO₂, HCl acyl_chloride->start Hydrolysis branch_point acyl_chloride->branch_point product 2-Chloro-N-isopropyl- isonicotinamide amine Isopropylamine hcl_salt Isopropylammonium Chloride branch_point->product + Isopropylamine branch_point->hcl_salt + Isopropylamine (as base) water H₂O (contaminant)

Caption: Main reaction pathway and the common hydrolysis side reaction.

troubleshooting_workflow start Experiment Complete: Unexpected Result (e.g., low yield, impurity) analyze Analyze Crude Product: LC-MS, NMR start->analyze identify Identify Impurity (Mass & Structure) analyze->identify sm Impurity = Starting Material? identify->sm Yes salt Impurity = Salt? identify->salt No fix_hydrolysis Action: Improve Drying Procedures (Glassware, Solvents, Inert Atm.) sm->fix_hydrolysis Probable Cause: Hydrolysis fix_activation Action: Increase Activator Stoichiometry or Reaction Time/Temp sm->fix_activation Probable Cause: Incomplete Activation unknown Impurity = Unknown? salt->unknown No fix_workup Action: Perform Aqueous Wash to Remove Salts salt->fix_workup Yes

Caption: A logical workflow for identifying and addressing impurities.

References

Technical Support Center: Synthesis of N-Substituted Isonicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-substituted isonicotinamides. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these important compounds. We will address common challenges, delve into the mechanistic origins of side reactions, and provide actionable, field-tested solutions to help you streamline your synthetic workflows and improve your outcomes.

Part 1: Troubleshooting Common Synthesis Issues

This section is structured to address the most frequently encountered problems during the amide coupling process between isonicotinic acid (or its derivatives) and a primary or secondary amine.

Scenario 1: Low or No Yield of the Desired Amide Product

Question: I've set up my coupling reaction between isonicotinic acid and my amine, but after the recommended reaction time, LC-MS analysis shows mostly unreacted starting materials. What's going wrong?

Answer: This is a classic issue that almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is extremely slow and requires very high temperatures, which is not feasible for complex molecules. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic attack by the amine.

Troubleshooting Steps:

  • Assess Your Coupling Reagent: The choice of coupling reagent is the most critical factor.

    • Carbodiimides (EDC, DCC): These are common but are often the weakest activators, especially for electron-deficient carboxylic acids like isonicotinic acid. The pyridine ring withdraws electron density, making the carbonyl carbon less electrophilic.

    • Phosphonium Salts (PyBOP, BOP): These are generally more powerful than carbodiimides.

    • Uronium/Aminium Salts (HATU, HBTU): These are among the most potent activators and are often the solution for difficult couplings. They react rapidly to form highly reactive activated esters.

  • The Role of Additives: Are you using an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)?

    • Without an additive, carbodiimide reagents form an O-acylisourea intermediate. This intermediate is unstable; it can rearrange to a stable N-acylurea byproduct or revert to the starting carboxylic acid.

    • Additives like HOBt or HOAt intercept this intermediate to form an activated ester, which is more stable and highly reactive towards the amine. HOAt is particularly effective for reducing racemization in chiral amines and accelerating slow reactions.

  • Check Your Base: The choice and amount of base are crucial.

    • Purpose: The base is needed to neutralize the acid salt formed during the reaction (e.g., the HCl if you use an amine hydrochloride salt) and to deprotonate the amine, increasing its nucleophilicity.

    • Common Choices: Use a non-nucleophilic tertiary amine like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

    • Stoichiometry: Typically, 2-3 equivalents of base are required: 1 equivalent to neutralize the amine salt (if applicable) and 1-2 equivalents to facilitate the coupling reaction itself. Insufficient base can stall the reaction completely.

  • Solvent and Temperature: Ensure your solvent is appropriate (e.g., DMF, DCM, or ACN) and that it is anhydrous. Water can hydrolyze your activated intermediate. While most couplings run well at room temperature, gently heating a stalled reaction to 40-50 °C can sometimes provide the necessary activation energy.

Caption: Decision tree for troubleshooting a failed amide coupling reaction.

Scenario 2: Product is Contaminated with a Byproduct of a Similar Molecular Weight

Question: My reaction seems to have worked, but I have a major byproduct that is difficult to separate from my desired N-substituted isonicotinamide. The mass of the byproduct corresponds to my coupling reagent. What is it?

Answer: You are most likely observing a byproduct derived from your coupling reagent. This is especially common when using carbodiimides like EDC.

Common Byproducts and Their Origins:

  • N-acylurea: This is the classic byproduct of carbodiimide chemistry. The O-acylisourea intermediate, if not efficiently trapped by the amine or an additive like HOBt, undergoes an intramolecular acyl transfer to form the very stable N-acylurea. This byproduct is often difficult to remove via chromatography due to its similar polarity to the product.

  • Guanidinium Byproducts: From uronium/aminium reagents like HATU. While these reagents are highly efficient, their byproducts (like tetramethylguanidinium salts) are highly water-soluble and are typically removed easily during an aqueous workup. If your workup is non-aqueous, they may persist.

Troubleshooting and Prevention:

  • Optimize Reagent Stoichiometry: Use the coupling reagent as the limiting reagent where possible, typically 1.05 to 1.2 equivalents relative to the carboxylic acid.

  • Prioritize Additives: Always use HOBt or a similar additive when using a carbodiimide. The best practice is to pre-activate the carboxylic acid with the coupling reagent and additive for 5-15 minutes before adding the amine. This builds up a concentration of the desired active ester and minimizes the lifetime of the problematic O-acylisourea intermediate.

  • Purification Strategy:

    • Acidic Wash: The N-acylurea byproduct from EDC is neutral, but your N-substituted isonicotinamide product is basic due to the pyridine nitrogen. An acidic wash (e.g., with 1M HCl or citric acid) can protonate your product, pulling it into the aqueous layer, while the neutral byproduct remains in the organic layer. You can then basify the aqueous layer and re-extract your pure product.

    • Scavenger Resins: For particularly difficult separations, solid-phase scavenger resins can be employed. For example, an isocyanate resin can react with and remove any remaining unreacted amine.

Caption: Competing reaction pathways after activation with a carbodiimide.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best for synthesizing isonicotinamides?

There is no single "best" reagent, as the optimal choice depends on factors like the steric hindrance of the amine, the electronic properties of the substrates, the scale of the reaction, and cost. However, a general hierarchy of reactivity is: Uronium (HATU) > Phosphonium (PyBOP) > Carbodiimide (EDC) .

The table below provides a comparison to guide your selection.

ReagentStructure (Abbr.)StrengthsWeaknessesCommon Byproducts
EDC R-N=C=N-R'Inexpensive, water-soluble byproducts.Less reactive, high risk of N-acylurea formation, potential for racemization.Isourea, N-acylurea.
PyBOP Phosphonium SaltMore reactive than EDC, good for hindered amines.Byproducts can be difficult to remove, higher cost.HMPA (carcinogenic), phosphine oxides.
HATU Uronium/Aminium SaltHighly reactive, very fast reaction rates, low racemization risk.Expensive, sensitive to moisture.Water-soluble guanidinium salts.
T3P® Propylphosphonic AnhydrideHigh reactivity, clean reaction profiles, byproducts are water-soluble.Often requires slightly elevated temperatures.Phosphonic acids.

Recommendation: For general-purpose synthesis, EDC/HOAt is a cost-effective and robust system. For difficult couplings involving hindered amines or electron-poor partners, HATU is the gold standard.

Q2: My amine is chiral. How can I prevent racemization during the coupling?

Racemization is a significant risk, especially if the stereocenter is at the α-position to the amine. The key is to avoid harsh conditions and use a coupling protocol known to preserve stereochemical integrity.

  • Mechanism of Racemization: Over-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and lose its stereochemistry.

  • Prevention Strategies:

    • Use HOAt: The use of HOAt as an additive is highly recommended. Its structure accelerates the coupling reaction, reducing the lifetime of reactive intermediates that could lead to racemization.

    • Choose the Right Reagent: Reagents like HATU and COMU are known for being very effective at suppressing racemization.

    • Control the Base: Use a weaker, non-nucleophilic base like DIPEA instead of stronger bases. Use the minimum amount necessary.

    • Low Temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of racemization.

Q3: Can the pyridine nitrogen interfere with the reaction?

Yes, the nitrogen atom in the isonicotinic acid ring is nucleophilic and can cause side reactions, although this is less common under standard amide coupling conditions.

  • N-Oxide Formation: If strong oxidants are present, the pyridine nitrogen can be oxidized. This is not a risk from standard coupling reagents but can be a concern if your starting materials are not pure.

  • Quaternization: If you use an alkylating agent in a one-pot reaction sequence, the pyridine nitrogen can be alkylated.

  • Interaction with Reagents: The pyridine nitrogen can be protonated by acidic species in the reaction, which can modulate the reactivity of the carboxylic acid. This is one reason why the stoichiometry of the base is so important.

Part 3: Protocols and Methodologies

General Protocol for the Synthesis of an N-Substituted Isonicotinamide using HATU

This protocol provides a reliable starting point for the synthesis of a target isonicotinamide on a laboratory scale (e.g., 0.5 mmol).

Materials:

  • Isonicotinic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the isonicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the amine hydrochloride salt (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The order of addition is critical to prevent unwanted side reactions of the highly reactive HATU.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within 1-3 hours. Check for the disappearance of the isonicotinic acid starting material.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted isonicotinamide.

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-N-isopropylisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the underlying chemical principles to provide actionable troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

The most prevalent and scalable synthesis is a two-step process. The first critical step is the activation of the carboxylic acid of 2-chloroisonicotinic acid, typically by converting it into an acyl chloride. The second critical step is the subsequent amidation reaction with isopropylamine. Success hinges on the efficiency of both the activation and the amide bond formation, while minimizing side reactions.

Q2: I am observing a low yield of the final product. What are the most likely causes?

Low yield can stem from several factors:

  • Incomplete Acyl Chloride Formation: Insufficient activation of the starting carboxylic acid will naturally lead to a poor yield. This can be due to reagent quality, stoichiometry, or reaction conditions.

  • Side Reactions of the Acyl Chloride: The acyl chloride intermediate is highly reactive and can be consumed by side reactions, such as hydrolysis from residual moisture, or reaction with the pyridine nitrogen of another molecule.

  • Poor Nucleophilicity of Isopropylamine: While a primary amine, the steric bulk of the isopropyl group can hinder its approach to the carbonyl carbon.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are crucial for driving the reaction to completion and are common areas for optimization.[1][2][3]

  • Product Loss During Workup/Purification: The product's solubility characteristics might lead to losses during aqueous workup or crystallization.

Q3: What are the common impurities I should look for, and how do they form?

Common impurities include:

  • Unreacted 2-chloroisonicotinic acid: This indicates incomplete conversion to the acyl chloride or incomplete amidation.

  • Symmetrical Anhydride of 2-chloroisonicotinic acid: This can form if the acyl chloride reacts with a carboxylate anion (from the starting material).

  • Diacylation Product: Reaction of the product amide with another molecule of the acyl chloride, though less common with secondary amides.

  • Products of Ring Substitution: Under harsh conditions, the chloro-group on the pyridine ring might undergo nucleophilic substitution.

Troubleshooting Guide: Low Yield

A low yield in the synthesis of this compound is a common issue that can be systematically addressed. Below is a workflow to diagnose and resolve the problem.

Troubleshooting Workflow: Diagnosing Low Yield

LowYieldTroubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials (2-chloroisonicotinic acid, Isopropylamine) start->check_sm check_reagents Check Acylating Agent Quality (e.g., Oxalyl Chloride, SOCl2) start->check_reagents check_moisture Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) start->check_moisture analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_sm->analyze_crude check_reagents->analyze_crude check_moisture->analyze_crude optimize_activation Step 1: Optimize Acyl Chloride Formation activation_params Parameters: - Acylating Agent Stoichiometry - Temperature Control (0°C) - Reaction Time optimize_activation->activation_params optimize_amidation Step 2: Optimize Amidation Reaction amidation_params Parameters: - Base Selection (e.g., TEA, DIPEA) - Solvent Choice - Temperature Profile optimize_amidation->amidation_params solution_sm Revisit Step 1: - Increase acylating agent - Extend reaction time activation_params->solution_sm solution_impurity Revisit Step 2: - Screen different bases/solvents - Adjust temperature amidation_params->solution_impurity sm_present High % of Starting Material analyze_crude->sm_present Unreacted SM? impurity_present Significant Impurities/Side Products analyze_crude->impurity_present Side Products? sm_present->optimize_activation impurity_present->optimize_amidation

Caption: Troubleshooting workflow for low yield.

Part 1: Optimizing Acyl Chloride Formation

The conversion of 2-chloroisonicotinic acid to its acyl chloride is the crucial activation step. Oxalyl chloride or thionyl chloride (SOCl₂) are commonly used reagents.[4]

Common Problem: Incomplete conversion to the acyl chloride. Causality: This is often due to insufficient reagent, deactivation of the reagent by moisture, or sub-optimal temperature. Oxalyl chloride is often preferred as it works under milder conditions and the byproducts (CO, CO₂) are gaseous, simplifying workup.

Recommended Protocol: Acyl Chloride Formation
  • Thoroughly dry all glassware in an oven (e.g., 120 °C) and cool under an inert atmosphere (Nitrogen or Argon).

  • To a stirred solution of 2-chloroisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise. The slow addition is critical to control the evolution of gas and prevent an excessive exotherm.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until gas evolution ceases.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Troubleshooting Table: Acyl Chloride Formation
IssuePotential CauseRecommended Action
Reaction is sluggish or incomplete Insufficient acylating agent.Increase the stoichiometry of oxalyl chloride/SOCl₂ to 1.5-2.0 eq.
Low quality of acylating agent.Use a fresh bottle of the reagent.
Inadequate catalysis.Ensure a catalytic amount of DMF is added.
Dark coloration or charring Reaction temperature too high.Maintain the temperature at 0 °C during the addition of the acylating agent.

Part 2: Optimizing the Amidation Reaction

The reaction between the in-situ generated 2-chloroisonicotinoyl chloride and isopropylamine forms the desired amide bond.

Common Problem: Inefficient amide bond formation leading to unreacted acyl chloride and subsequent side reactions upon workup. Causality: The nucleophilicity of the amine, the choice of base to scavenge the HCl byproduct, and the solvent all play a significant role. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to prevent it from competing with isopropylamine.[5]

Recommended Protocol: Amidation
  • In a separate flask, dissolve isopropylamine (1.1-1.3 eq) and a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool this amine solution to 0 °C.

  • Slowly add the previously prepared acyl chloride solution to the stirred amine solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup to remove the hydrochloride salt of the base and any excess reagents.

Troubleshooting Table: Amidation Reaction
IssuePotential CauseRecommended Action
Low conversion to amide Insufficient base.Ensure at least 1.5 equivalents of base are used to fully neutralize the generated HCl.
Steric hindrance.Consider slightly elevated temperatures (e.g., 40 °C) after the initial addition at 0 °C to overcome the activation barrier.
Choice of solvent.A more polar aprotic solvent like THF or Acetonitrile might improve solubility and reaction rates compared to DCM.
Formation of anhydride impurity Presence of unreacted carboxylic acid reacting with the acyl chloride.Ensure the acyl chloride formation step goes to completion before adding the amine.
Difficult purification Emulsion during workup.Add brine (saturated NaCl solution) to help break up emulsions during the aqueous extraction.
Oily product.Try crystallizing from a different solvent system. A common choice is ethyl acetate/hexanes.

Visualization of the Synthetic Pathway

SynthesisPathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start_mat 2-Chloroisonicotinic Acid reagent1 Oxalyl Chloride / SOCl2 DMF (cat.), DCM, 0°C to RT intermediate 2-Chloroisonicotinoyl Chloride (in situ) reagent1->intermediate Activation base TEA or DIPEA DCM, 0°C to RT intermediate->base amine Isopropylamine product This compound base->product Amide Formation

Caption: General synthetic pathway.

References

Technical Support Center: Purification of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-Chloro-N-isopropylisonicotinamide (C9H11ClN2O). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity for downstream applications, particularly in drug discovery and development. The purity of this compound is paramount, as even minor impurities can lead to ambiguous biological data or the formation of unwanted side products in subsequent synthetic steps.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each experimental choice.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of this compound.

Q1: My crude product is contaminated with the starting material, 2-chloroiso­nicotinic acid. How can I effectively remove it?

A1: This is a classic purification challenge where an acidic starting material needs to be separated from a neutral amide product. The key is to exploit the difference in their acidic/basic properties.

Causality: 2-chloroiso­nicotinic acid possesses a carboxylic acid group (pKa ~3-4), which is readily deprotonated by a mild base. Your target compound, an amide, is essentially neutral and will not react under these conditions.

Recommended Protocol: Liquid-Liquid Extraction with a Mild Base

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). You will likely observe effervescence (CO₂ evolution) as the acid is neutralized.

  • Mechanism: The basic wash deprotonates the acidic 2-chloroiso­nicotinic acid, converting it into its corresponding sodium carboxylate salt. This salt is highly polar and thus preferentially partitions into the aqueous layer, leaving your neutral product in the organic layer.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acidic impurity.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic starting material.

A similar strategy is employed in the purification of nicotinamide, where amines are used to form soluble salts with the contaminating nicotinic acid in non-aqueous solvents[1].

Q2: TLC and HPLC analysis shows an impurity with a polarity very close to my product. What is this likely to be and how can I achieve separation?

A2: An impurity with similar polarity often indicates a structurally related side product. The most common culprits are the hydrolyzed product or a positional isomer.

Potential Impurities & Causality:

  • 2-Hydroxy-N-isopropylisonicotinamide: This forms if the chloro group at the 2-position of the pyridine ring undergoes nucleophilic substitution by water or hydroxide ions. This can occur if the reaction or workup conditions are too basic or involve prolonged heating in the presence of water[2][3]. This impurity is often slightly more polar than the starting material.

  • Positional Isomers: If the synthesis started from an isomeric mixture of chloronicotinic acids, you might have the corresponding isomeric amide. Their separation can be exceptionally challenging.

Recommended Protocol: High-Performance Flash Column Chromatography

Standard column chromatography is the method of choice for separating compounds with small differences in polarity.

  • Stationary Phase: Use high-quality silica gel (230-400 mesh) for the best resolution.

  • Mobile Phase Selection: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf).

    • Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate. Perform TLC with varying ratios (e.g., 9:1, 7:3, 1:1) to find the optimal separation window where the Rf values are between 0.2 and 0.5 and the spots are well-resolved.

    • If separation is poor, consider adding a small amount of a third solvent. For example, a small percentage of methanol (0.5-1%) in a DCM mobile phase can sometimes improve the separation of polar compounds. Alternatively, using a different solvent system like Dichloromethane/Acetone might provide the necessary selectivity.

  • Execution:

    • Perform a "dry load" by adsorbing your crude product onto a small amount of silica gel and loading this onto the column. This generally gives better resolution than a "wet load."

    • Run a shallow gradient elution, starting with a low polarity mixture and slowly increasing the proportion of the polar solvent. This will help to cleanly separate the closely eluting compounds.

    • Collect small fractions and analyze them by TLC before combining the pure fractions.

Q3: During recrystallization, my product "oils out," forming a liquid layer instead of solid crystals. How can I resolve this?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture), forming a liquid instead of a solid crystalline lattice. This is a common problem, especially with impure compounds which often have a depressed melting point[4].

Troubleshooting Workflow:

G start Product 'Oils Out' q1 Is the solution cooling too rapidly? start->q1 a1 Allow solution to cool slowly at room temperature, then transfer to an ice bath. q1->a1 Yes q2 Is the solvent polarity optimal? q1->q2 No end Crystals Form a1->end a2 Add a small amount of a miscible 'anti-solvent' (in which the product is insoluble) dropwise until persistent turbidity is observed. Reheat to clarify and cool slowly. q2->a2 No q3 Is nucleation being induced? q2->q3 Yes a2->end a3 1. Scratch the inner wall of the flask with a glass rod. 2. Add a 'seed' crystal from a previous batch. q3->a3 No q3->end Yes a3->end

Q4: My purified compound is off-white or yellowish. How can I remove the color impurities?

A4: Color is typically caused by highly conjugated, minor impurities or degradation products formed during the synthesis, often under harsh thermal or acidic/basic conditions.

Recommended Protocol: Activated Charcoal Treatment

  • Choose a suitable recrystallization solvent in which your product is soluble when hot and sparingly soluble when cold.

  • Dissolve the compound in the minimum amount of hot solvent.

  • Add Activated Charcoal: Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The color impurities adsorb to the surface of the charcoal and are removed.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the pure, white crystals by filtration.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for recrystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the polarity of your molecule (XLogP3 ≈ 1.7[5]), a good starting point would be solvents of intermediate polarity.

Solvent SystemRationale & Comments
Isopropanol / Water The product should be soluble in hot isopropanol. Water can be added dropwise as an anti-solvent to the hot solution to induce crystallization upon cooling.
Ethyl Acetate / Hexanes A classic choice. Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent until the solution becomes turbid. Reheat to clarify and cool slowly.
Acetonitrile Nicotinamides often show good solubility in acetonitrile[6][7]. It can be a good single-solvent system for recrystallization if the solubility curve is steep enough with temperature.
Toluene A less polar option that can be effective for removing more polar impurities.

Always perform small-scale solubility tests with a few milligrams of your product in ~0.5 mL of solvent to determine the best choice before committing your entire batch.

Q: How should I store the purified compound to ensure its stability?

A: The primary degradation pathways to consider are hydrolysis of the amide bond and hydrolysis of the 2-chloro substituent. The latter can be catalyzed by acidic or basic conditions[8][9]. Therefore, the compound should be stored as a solid in a tightly sealed container, protected from moisture. For long-term storage, keeping it in a desiccator at low temperatures (e.g., 4°C) and protected from light is recommended.

Q: What analytical methods are recommended to confirm the purity of the final product?

A: A combination of methods should be used to establish purity and confirm the structure:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. Use a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or trifluoroacetic acid. Purity should be >98% by peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities. Integration of the proton signals should be consistent with the proposed structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected monoisotopic mass is 198.0560 Da[10].

  • Melting Point: A sharp melting point range (within 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

General Purification Workflow

The following diagram outlines a robust, multi-step strategy for purifying this compound from a typical crude reaction mixture.

G cluster_0 Aqueous Workup cluster_1 Chromatography cluster_2 Final Purification & Analysis A Crude Reaction Mixture in Organic Solvent B Wash with aq. NaHCO₃ (Removes Acidic Impurities) A->B C Wash with Brine (Removes Water) B->C D Concentrate & Dry C->D E Silica Gel Column (e.g., Hexane/EtOAc Gradient) D->E F Combine Pure Fractions E->F G Concentrate Pure Fractions F->G H Recrystallize (e.g., from EtOAc/Hexanes) G->H I Dry Pure Solid H->I J Analyze for Purity (HPLC, NMR, MS) I->J

References

stability of 2-Chloro-N-isopropylisonicotinamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-N-isopropylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic and basic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and troubleshoot stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound concerning stability?

A1: The structure of this compound contains two primary sites susceptible to degradation under acidic or basic conditions: the amide linkage and the chloro-substituted pyridine ring. The amide bond is prone to hydrolysis, which is often the principal degradation pathway for such molecules.

Q2: What is the most likely degradation pathway for this compound under acidic and basic conditions?

A2: The most probable degradation pathway is the hydrolysis of the amide bond.

  • Under acidic conditions , the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to yield 2-chloroisonicotinic acid and isopropylamine.

  • Under basic conditions , the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form the carboxylate salt of 2-chloroisonicotinic acid and isopropylamine.

A secondary, and likely slower, degradation pathway could involve the nucleophilic substitution of the chlorine atom on the pyridine ring, particularly under harsh conditions.

Q3: What are the key factors that can influence the rate of degradation?

A3: The stability of this compound is primarily influenced by pH, temperature, and the presence of co-solvents.

  • pH: The rate of hydrolysis is typically pH-dependent. Both strong acidic and strong basic conditions are expected to accelerate degradation.

  • Temperature: An increase in temperature will generally increase the rate of hydrolysis, following the principles of chemical kinetics.

  • Co-solvents: The choice of co-solvent can influence the solubility of the compound and the rate of degradation. It is crucial to select a co-solvent that does not participate in the degradation reaction.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[1] This method should be capable of separating the parent compound from its potential degradation products, allowing for accurate quantification of each species over time.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid and complete degradation of the compound observed. The stress conditions (acid/base concentration, temperature) are too harsh.Reduce the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N), and/or lower the reaction temperature.[3]
No significant degradation is observed. The stress conditions are too mild.Increase the concentration of the acid or base, and/or increase the reaction temperature. Consider extending the duration of the study.[3][4]
Inconsistent or irreproducible stability results. Inaccurate sample preparation, instrumental variability, or non-homogenous samples.Ensure accurate weighing and dilution of samples. Use a validated HPLC method. Ensure complete dissolution of the compound in the reaction medium.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients/co-solvents.Attempt to identify the unknown peaks using techniques like LC-MS. Evaluate the stability of the compound in the presence of individual excipients.

Predicted Degradation Pathways

The following diagram illustrates the predicted primary degradation pathways of this compound under acidic and basic conditions.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A This compound B Protonation of Carbonyl Oxygen A->B + H+ C Nucleophilic attack by H2O B->C D Tetrahedral Intermediate C->D E 2-Chloroisonicotinic Acid D->E F Isopropylamine D->F G This compound H Nucleophilic attack by OH- G->H + OH- I Tetrahedral Intermediate H->I J 2-Chloroisonicotinate I->J K Isopropylamine I->K L 2-Chloroisonicotinic Acid J->L + H+ (workup)

Caption: Predicted primary degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic and Basic Hydrolysis)

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1N and 1N

  • Sodium hydroxide (NaOH), 0.1N and 1N

  • Acetonitrile or other suitable organic solvent

  • Volumetric flasks

  • Water bath or heating block

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1N HCl to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1N HCl.

  • Base Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1N NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1N NaOH.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

  • Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is recommended to ensure the separation of all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of a solution of this compound (scan from 200-400 nm to find the λmax).

  • Injection Volume: 10-20 µL

Method Development Strategy:

  • Inject a solution of the unstressed this compound to determine its retention time.

  • Inject the stressed samples from the forced degradation study.

  • Optimize the mobile phase composition (e.g., gradient slope, organic modifier) and other chromatographic parameters to achieve baseline separation between the parent compound and all degradation products.

  • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.[1]

Data Presentation

The following table can be used to record and present the stability data obtained from the forced degradation study.

Table 1: Stability of this compound under Stress Conditions

Stress Condition Time (hours) Peak Area of this compound % Assay of Parent Compound Peak Area of Degradation Product 1 Peak Area of Degradation Product 2
Control 010000
0.1N HCl, 60°C 2
4
8
24
0.1N NaOH, 60°C 2
4
8
24

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Chloro-N-isopropylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific chemical synthesis. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and successful implementation in a laboratory or manufacturing setting.

I. Overview of Synthetic Strategy

The synthesis of this compound (C₉H₁₁ClN₂O) typically involves a multi-step process.[1] A common and effective route begins with the chlorination of a pyridine derivative, followed by amidation. The key starting material is often isonicotinic acid or a related compound.[2][3][4] The overall process can be visualized as the formation of an acid chloride, which is then reacted with isopropylamine to form the final amide product.

Synthetic Pathway Visualization

Synthesis of this compound IsonicotinicAcid Isonicotinic Acid AcidChloride 2-Chloroisonicotinoyl chloride IsonicotinicAcid->AcidChloride Chlorinating Agent (e.g., SOCl₂, POCl₃) FinalProduct 2-Chloro-N-isopropyl- isonicotinamide AcidChloride->FinalProduct Amidation Isopropylamine Isopropylamine Isopropylamine->FinalProduct

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield or Incomplete Chlorination

Symptoms:

  • Analytical data (e.g., HPLC, NMR) of the crude acid chloride intermediate shows a significant amount of unreacted starting material (isonicotinic acid derivative).

  • The subsequent amidation step results in a low yield of the final product.

Potential Causes & Solutions:

CauseScientific Rationale & Solution
Insufficient Chlorinating Agent The stoichiometry of the chlorinating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃)) is critical. On a larger scale, mass transfer limitations can lead to localized depletion of the reagent. Solution: Increase the molar equivalents of the chlorinating agent. A typical range is 1.5 to 3.0 equivalents. It is advisable to perform small-scale experiments to optimize the stoichiometry before proceeding with a large-scale run.
Reaction Temperature Too Low The activation energy for the chlorination of pyridine carboxylic acids can be significant. Insufficient thermal energy will result in a sluggish or incomplete reaction. Solution: Gradually increase the reaction temperature. For SOCl₂, refluxing is common.[5] For POCl₃, temperatures can range from 80-120°C.[3][4] Stepwise heating can also be beneficial to control the reaction rate and minimize side product formation.[6][7]
Presence of Moisture Chlorinating agents like SOCl₂ and POCl₃ react violently with water, which neutralizes them and reduces their effectiveness.[8][9][10][11] Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inadequate Reaction Time Complex reaction kinetics, especially on a larger scale, may require longer reaction times to achieve full conversion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, in-process HPLC). Extend the reaction time until the starting material is consumed.
Problem 2: Formation of Impurities During Amidation

Symptoms:

  • The crude final product contains significant levels of byproducts, complicating purification.

  • Common impurities may include di-acylated isopropylamine or unreacted acid chloride.

Potential Causes & Solutions:

CauseScientific Rationale & Solution
Exothermic Reaction Runaway The reaction between an acid chloride and an amine is highly exothermic. Uncontrolled temperature increases can lead to side reactions and degradation of the product. Solution: Control the reaction temperature by adding the acid chloride solution dropwise to a cooled solution of isopropylamine.[12] An ice bath is recommended to maintain the temperature between 0-10°C.
Incorrect Stoichiometry of Isopropylamine Using an insufficient amount of isopropylamine will leave unreacted acid chloride, which can hydrolyze back to the carboxylic acid during workup. An excessive amount can sometimes lead to the formation of other byproducts. Solution: Typically, a slight excess of isopropylamine (1.1 to 1.5 equivalents) is used to ensure complete conversion of the acid chloride. The amine also acts as a scavenger for the HCl generated during the reaction.
Presence of Water During Workup If the acid chloride is not fully consumed, the addition of water during the workup will hydrolyze it back to 2-chloroisonicotinic acid, which can be difficult to separate from the final product. Solution: Ensure the amidation reaction goes to completion before quenching with water. A non-aqueous workup can be considered if hydrolysis is a persistent issue.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or sticky solid, making filtration difficult.

  • The crude product is difficult to purify by standard crystallization or chromatography.

Potential Causes & Solutions:

CauseScientific Rationale & Solution
Inappropriate Crystallization Solvent The choice of solvent is crucial for obtaining a crystalline solid. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Solution: Conduct small-scale solvent screening to identify a suitable crystallization solvent or solvent mixture. Common solvents for similar compounds include ethanol, isopropanol, ethyl acetate, and heptane mixtures.
Presence of Tarry Impurities Side reactions can produce polymeric or tarry materials that inhibit crystallization and complicate purification. Solution: An initial purification step, such as passing the crude product through a short plug of silica gel, can remove highly polar or colored impurities. A charcoal treatment of the solution before crystallization can also be effective in removing colored impurities.
Product is a Hydrate or Solvate The isolated product may have incorporated water or solvent molecules into its crystal lattice. Solution: Dry the product under vacuum at an elevated temperature to remove residual solvent or water. Analytical techniques such as Karl Fischer titration and thermogravimetric analysis (TGA) can confirm the presence of water or solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with thionyl chloride or phosphorus oxychloride on a large scale?

A1: Both thionyl chloride and phosphorus oxychloride are highly corrosive and toxic.[8][9][10][11][13][14][15][16] Key safety considerations include:

  • Handling: Always handle these reagents in a well-ventilated fume hood. Personal protective equipment (PPE) should include chemical-resistant gloves, a lab coat, and splash goggles with a face shield.[11][14][15]

  • Reaction with Water: They react violently with water, releasing toxic gases (HCl and SO₂ for thionyl chloride; HCl for phosphorus oxychloride).[8][10][11] Ensure all equipment is dry and reactions are protected from atmospheric moisture.

  • Quenching: Excess reagent must be quenched carefully. A slow addition to a vigorously stirred, cooled quenching solution (e.g., ice water or a basic solution) is necessary.

  • Waste Disposal: Dispose of waste as hazardous material according to institutional and local regulations.[13]

Q2: Can other chlorinating agents be used for the first step?

A2: While thionyl chloride and phosphorus oxychloride are common, other reagents can be used. Phosgene and oxalyl chloride are also effective but present their own handling challenges and safety concerns.[4] The choice of chlorinating agent may depend on the specific starting material, desired reaction conditions, and scale of the synthesis.

Q3: What is the role of a base in the amidation step?

A3: The amidation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. A base is required to neutralize this acid. In this synthesis, an excess of isopropylamine can serve as the base. Alternatively, a non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine, can be added to scavenge the HCl. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.

Q4: How can the regioselectivity of chlorination be controlled if the starting material has multiple potential reaction sites?

A4: For pyridine derivatives, the position of chlorination is influenced by the electronic nature of the ring and any existing substituents. In some cases, directing groups or specific reaction conditions can be used to achieve the desired regioselectivity. For example, starting with 2,4-dichloropyridine and selectively reacting with isopropylamine at the 4-position is a potential alternative route, although controlling the selectivity can be challenging.[17]

Process Control Visualization

Process_Control cluster_chlorination Chlorination Step cluster_amidation Amidation Step cluster_purification Purification Chlorination Chlorination Temp_C Temperature Control Chlorination->Temp_C Moisture_C Moisture Exclusion Chlorination->Moisture_C Stoich_C Stoichiometry Chlorination->Stoich_C Amidation Amidation Chlorination->Amidation Intermediate Transfer Temp_A Temperature Control (0-10°C) Amidation->Temp_A Addition_A Controlled Addition Rate Amidation->Addition_A Base_A Base/Acid Scavenger Amidation->Base_A Purification Purification Amidation->Purification Crude Product Solvent_P Solvent Selection Purification->Solvent_P Drying_P Drying Conditions Purification->Drying_P

Caption: Critical process parameters for the scale-up synthesis.

IV. References

  • Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Available at: --INVALID-LINK--

  • PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxaldehyde. Available at: --INVALID-LINK--

  • PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxylic acid. Available at: --INVALID-LINK--

  • New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride. Available at: --INVALID-LINK--

  • Safety Data Sheet. Phosphorus oxychloride. Available at: --INVALID-LINK--

  • Safety Data Sheet. Phosphorus(V) oxychloride. Available at: --INVALID-LINK--

  • PrepChem.com. Synthesis of 2-chloro-4-pyridinecarboxylic acid. Available at: --INVALID-LINK--

  • Guidechem. How to Prepare 2-Chloro-4-pyridinecarboxylic acid?. Available at: --INVALID-LINK--

  • Air Liquide Malaysia. Phosphorus Oxychloride. Available at: --INVALID-LINK--

  • Loba Chemie. (2015, April 9). Phosphorus Oxychloride Extra Pure MSDS. Available at: --INVALID-LINK--

  • Lanxess. Thionyl chloride. Available at: --INVALID-LINK--

  • Safety Data Sheet. Thionyl chloride. Available at: --INVALID-LINK--

  • Safety Data Sheet. (2013, March 19). Thionyl chloride. Available at: --INVALID-LINK--

  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Available at: --INVALID-LINK--

  • FUJIFILM Wako Chemicals. Safety Data Sheet: Thionyl Chloride. Available at: --INVALID-LINK--

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63. Available at: --INVALID-LINK--

  • Google Patents. CN101117332A - Preparation method of 2-chloronicotinic acid. Available at: --INVALID-LINK--

  • Massarani, E. (1957). [New amide derivatives of isonicotinic acid with presumable analeptic activity]. Farmaco Sci, 12(8), 673-5. Available at: --INVALID-LINK--

  • PubChem. This compound. Available at: --INVALID-LINK--

  • Google Patents. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-. Available at: --INVALID-LINK--

  • Google Patents. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Available at: --INVALID-LINK--

  • Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid. Available at: --INVALID-LINK--

  • Patsnap Eureka. (2019, March 19). 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound. Available at: --INVALID-LINK--

  • PubChem. Isopropylamine. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-isopropylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your product.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound and provides step-by-step protocols to resolve them.

Issue 1: My crude product is an oil and won't solidify.

Cause: This is a common issue, particularly when residual solvents or low-melting impurities are present. "Oiling out" during recrystallization is also a frequent cause, where the compound comes out of solution above its melting point.

Solution: Step-by-Step Protocol for Trituration and Recrystallization

  • Trituration to Induce Crystallization:

    • Place the crude oil in a flask.

    • Add a small amount of a non-polar solvent in which the desired product is expected to have low solubility, such as n-hexane or diethyl ether.

    • Stir the mixture vigorously with a spatula, scratching the inside of the flask to create nucleation sites for crystal growth.

    • Continue this process, adding small increments of the solvent until a solid precipitate forms.

    • Isolate the solid by filtration and wash with a small amount of the cold non-polar solvent.

  • Optimized Recrystallization Protocol: For a closely related compound, 2-chloro-N-phenylisonicotinamide, a methanol/water solvent system has been shown to be effective[1]. This is an excellent starting point for this compound.

    • Solvent Selection: A two-solvent system is often ideal for recrystallization. The goal is to find a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble even at elevated temperatures.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of hot methanol (the "good" solvent).

      • While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point has been reached.

      • If too much water is added, add a small amount of hot methanol to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

      • For maximum yield, cool the flask in an ice bath for 30-60 minutes.

      • Collect the crystals by vacuum filtration, washing with a cold methanol/water mixture.

      • Dry the crystals under vacuum.

    Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
Methanol/WaterEffective for related compounds; good polarity difference.[1]
Ethanol/WaterSimilar to methanol/water, offering a slightly less polar alcohol.
Ethyl Acetate/HexaneA common choice for compounds of moderate polarity.
Acetone/HexaneAnother versatile solvent pair for recrystallization.[2]
Issue 2: My purified product still shows impurities by TLC/LC-MS.

Cause: Co-eluting impurities in chromatography or compounds with similar solubility profiles can be challenging to remove by recrystallization alone. Common impurities include unreacted starting materials like 2-chloroisonicotinic acid and byproducts from the amide coupling reaction.

Solution: Step-by-Step Protocol for Silica Gel Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds with different polarities.

  • Stationary Phase: Silica gel 60 (0.040-0.063 mm particle size) is a standard choice.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of ethyl acetate and hexane is a good starting point for compounds of this type. The optimal ratio can be determined by thin-layer chromatography (TLC).

    • TLC Analysis: Spot your crude product on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7). The ideal eluent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Workflow for Purification by Column Chromatography

G Crude Crude Product TLC TLC analysis for eluent selection Crude->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect and analyze fractions by TLC Column->Fractions Combine Combine pure fractions Fractions->Combine Solvent_Removal Solvent removal under reduced pressure Combine->Solvent_Removal Pure Pure Product Solvent_Removal->Pure

Caption: A typical workflow for purifying a compound using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing N-alkyl amides is the reaction of a carboxylic acid (or its activated derivative) with an amine.

  • Unreacted Starting Materials:

    • 2-chloroisonicotinic acid: The carboxylic acid starting material.

    • Isopropylamine: The amine starting material.

  • Byproducts from Carboxylic Acid Activation:

    • If thionyl chloride (SOCl₂) is used to form the acyl chloride, residual SOCl₂ or its byproducts may be present.

    • If a coupling reagent like a carbodiimide (e.g., DCC, EDC) is used, urea byproducts will be formed.

  • Side-Reaction Products:

    • Hydrolysis: The intermediate 2-chloroisonicotinoyl chloride can hydrolyze back to 2-chloroisonicotinic acid if exposed to water.

    • Di-acylation: Although less common with secondary amines, double acylation of the amine is a possibility.

Diagram 2: Potential Impurities in the Synthesis of this compound

G cluster_reactants Reactants cluster_product Desired Product cluster_impurities Potential Impurities 2-chloroisonicotinic acid 2-chloroisonicotinic acid This compound This compound 2-chloroisonicotinic acid->this compound Unreacted 2-chloroisonicotinic acid Unreacted 2-chloroisonicotinic acid 2-chloroisonicotinic acid->Unreacted 2-chloroisonicotinic acid Coupling agent byproducts Coupling agent byproducts 2-chloroisonicotinic acid->Coupling agent byproducts Hydrolysis product Hydrolysis product 2-chloroisonicotinic acid->Hydrolysis product Isopropylamine Isopropylamine Isopropylamine->this compound Unreacted Isopropylamine Unreacted Isopropylamine Isopropylamine->Unreacted Isopropylamine

Caption: Relationship between reactants, the desired product, and potential impurities.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for better peak shape) is a good starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure of your compound and can reveal the presence of proton-containing impurities. The spectrum of 2-chloropropane, a related isopropyl-containing molecule, shows a characteristic doublet for the methyl groups and a septet for the methine proton.[4] A similar pattern would be expected for the isopropyl group in your compound. You can compare your spectrum to reference spectra or use tables of common NMR impurities to identify contaminants.[5][6]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can help identify impurities that may not be obvious in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the molecular weights of impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
TLCQualitative purity, number of components.
HPLCQuantitative purity, retention time.
¹H NMRStructural confirmation, identification of proton-containing impurities.[5][6]
¹³C NMRConfirmation of carbon skeleton.
MSMolecular weight confirmation.
Melting PointIndication of purity (sharp vs. broad range).

Q3: Can I use an extractive workup to remove some impurities before further purification?

A3: Absolutely. A well-designed extractive workup can significantly simplify the final purification steps.

  • Acid Wash: A wash with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate and remove basic impurities like unreacted isopropylamine and other amine-based reagents.

  • Base Wash: A wash with a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) will deprotonate and remove acidic impurities like unreacted 2-chloroisonicotinic acid.

  • Brine Wash: A final wash with a saturated aqueous NaCl solution (brine) will help to remove residual water from the organic layer before drying.

Important Note: Always ensure your desired product is stable to the acidic and basic conditions used in the workup.

By following these guidelines and understanding the principles behind each step, you will be well-equipped to tackle the challenges of purifying this compound and obtaining a high-purity product for your research and development needs.

References

Technical Support Guide: Monitoring 2-Chloro-N-isopropylisonicotinamide Synthesis via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the amide coupling reaction to form 2-Chloro-N-isopropylisonicotinamide. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you navigate common challenges and ensure reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the use of TLC for this specific chemical transformation.

Q1: Why is TLC the preferred method for monitoring the synthesis of this compound?

A1: TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[1][2][3] For the synthesis of this compound, which involves the coupling of a carboxylic acid (or its derivative) with an amine, there is a significant change in polarity between the starting materials and the final amide product. The starting materials, 2-chloroisonicotinic acid and isopropylamine, are highly polar and basic/acidic, respectively. The resulting amide is considerably less polar.[4] This polarity difference allows for excellent separation on a TLC plate, making it easy to visualize the consumption of reactants and the formation of the product in near real-time.[3]

Q2: What should a "successful" reaction look like on a TLC plate?

A2: A successful reaction is indicated by two key observations on the developed TLC plate:

  • Disappearance of Reactants: The spots corresponding to the starting materials (especially the limiting reactant) should diminish in intensity over time and eventually disappear.[3]

  • Appearance of Product: A new spot, distinct from the starting materials, should appear and intensify as the reaction progresses. For this specific reaction, the product, this compound, is less polar than the starting acid and amine, so its spot will travel further up the plate, resulting in a higher Retention Factor (Rf) value.[4][5]

Q3: How do I definitively identify the spots for my starting materials and product?

A3: The most reliable method is to use a three-lane spotting system on your TLC plate.[3]

  • Lane 1 (Reference): Spot a dilute solution of your starting material (e.g., 2-chloroisonicotinic acid).

  • Lane 2 (Reaction): Spot an aliquot of your reaction mixture.

  • Lane 3 (Co-spot): Spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[3]

After development, if the reaction is proceeding, Lane 2 will show a new, higher-Rf spot (the product). In Lane 3, you will see the starting material spot and the new product spot clearly separated. When the reaction is complete, the starting material spot will be absent in Lane 2.[6]

Q4: What are the essential materials I need to start monitoring my reaction?

A4: You will need the following:

  • TLC Plates: Silica gel 60 F254 plates are standard. The "F254" indicates they contain a fluorescent indicator for visualization under 254 nm UV light.[7][8]

  • TLC Chamber: A glass jar with a lid is sufficient.

  • Mobile Phase (Eluent): A mixture of solvents, typically a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]

  • Spotters: Glass capillary tubes are ideal for applying samples to the plate.[1]

  • Visualization Tools: A UV lamp (254 nm) is the primary, non-destructive method.[1][10][11] Secondary methods include an iodine chamber or chemical stains like potassium permanganate.[7][10][11]

  • General Lab Equipment: Pencils (never use a pen[12]), rulers, forceps, and a heat gun (for some stains).

Section 2: Core Experimental Protocols

These protocols provide detailed, step-by-step methodologies for conducting TLC analysis of the this compound synthesis.

Protocol 1: Sample and Plate Preparation
  • Prepare a Dilute Sample: Dissolve a very small amount (~1 mg) of your reference material (e.g., 2-chloroisonicotinic acid) in a volatile solvent (~1 mL) like ethyl acetate or methanol. A 1% concentration is a good starting point.[1]

  • Obtain a Reaction Aliquot: Carefully withdraw a tiny sample from your reaction mixture using a capillary spotter.[3] If the reaction mixture is viscous or heterogeneous, dilute the aliquot in a small amount of a suitable solvent before spotting.[6]

  • Prepare the TLC Plate:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.[12]

    • Using a pencil and ruler, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[1] Be careful not to gouge the silica.

    • Make small tick marks on the origin line to indicate where you will spot each sample. Ensure adequate spacing between lanes.[1]

  • Spot the Plate:

    • Dip a clean capillary tube into your sample solution.

    • Briefly and gently touch the tip of the capillary to the corresponding tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[13]

    • To increase concentration without enlarging the spot, you can apply the sample multiple times, allowing the solvent to fully evaporate between applications.[12][14]

Protocol 2: Developing the Ideal Mobile Phase

The key to good separation is selecting a mobile phase with the right polarity. The goal is to achieve an Rf value for your product between 0.2 and 0.4, which provides the best resolution.[9][15]

  • Starting Solvent System: A common and effective starting point for amide synthesis is a mixture of Ethyl Acetate (EtOAc) and Hexanes . Begin with a 1:1 ratio (50% EtOAc / 50% Hexanes).[9]

  • Testing and Optimization:

    • If all spots (reactants and product) remain at the baseline (Rf ≈ 0), your eluent is not polar enough . Increase the proportion of the more polar solvent (EtOAc).[14] Try a 7:3 or 8:2 EtOAc/Hexanes mixture.

    • If all spots run to the top of the plate near the solvent front (Rf ≈ 1), your eluent is too polar . Decrease the proportion of the polar solvent.[14] Try a 2:8 or 3:7 EtOAc/Hexanes mixture.

    • For the highly polar starting materials (acid and amine) that may streak, you may need to add a modifier to the eluent.[14][16]

      • To improve the spot shape of the acidic starting material, add a few drops of acetic acid (~0.5-1%) to the mobile phase.[4][9]

      • To improve the spot shape of the basic amine starting material, add a few drops of triethylamine (~0.5-1%) to the mobile phase.[4][9]

Mobile Phase Polarity Guide PolarityRecommended Action
Standard Compounds MediumStart with 10-50% Ethyl Acetate in Hexanes.[9]
Polar Compounds (Stuck at Baseline) LowUse 100% EtOAc or a 5-10% Methanol in Dichloromethane (DCM) mixture.[9]
Non-Polar Compounds (At Solvent Front) HighUse 5% Ethyl Acetate in Hexanes or 100% Hexanes.[9]
Protocol 3: Running and Visualizing the TLC
  • Prepare the Chamber: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[1][12] Place a piece of filter paper inside to saturate the chamber atmosphere, which promotes even solvent front development. Close the lid and let it equilibrate for 5-10 minutes.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the chamber, ensuring it stands straight. Replace the lid.[5]

  • Elute: Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[5]

  • Dry the Plate: Allow all the solvent to evaporate from the plate in a fume hood.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a short-wave (254 nm) UV lamp.[10] The aromatic rings in your compounds will absorb the UV light and appear as dark purple/black spots against a fluorescent green background.[1][7][11] Gently circle the spots with a pencil.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form temporary yellow-brown spots.[10][11] Circle them quickly as they fade.

    • Chemical Stains (Destructive): If UV and iodine are ineffective, use a chemical stain like potassium permanganate (KMnO₄). Dip the plate in the stain solution, then gently warm it with a heat gun. Oxidizable compounds will appear as yellow/brown spots on a purple background.[7][13]

Section 3: Troubleshooting Guide

This Q&A section addresses specific experimental issues and provides authoritative, experience-based solutions.

Q: My spots are elongated streaks, not tight circles. Why is this happening and how do I fix it?

A: Streaking is a common issue with several potential causes.[1][16][17]

  • Cause 1: Sample Overload. You have spotted too much material on the plate.[1][14] The stationary phase becomes saturated, and the excess material smears up the plate as the solvent moves.

    • Solution: Prepare a more dilute sample solution or apply less material during spotting.[14][17]

  • Cause 2: Highly Acidic or Basic Compounds. The starting materials for this reaction, a carboxylic acid and an amine, are classic culprits. The acidic proton of the carboxylic acid can interact strongly with the silica gel, while the basic amine can be protonated, causing strong ionic binding. These interactions disrupt the normal partitioning process, leading to tailing or streaking.[1][16]

    • Solution: Add a small amount of a competitive acid or base to your mobile phase. For the 2-chloroisonicotinic acid, add 0.5-1% acetic acid. For the isopropylamine, add 0.5-1% triethylamine.[9][14] This neutralizes the problematic interactions and results in much sharper spots.

  • Cause 3: Sample Applied in a Highly Polar Solvent. If you dissolve your sample in a very polar solvent (like methanol) and spot a large amount, the solvent itself can interfere with the initial binding to the silica, creating a ring or "double spot" effect.[16]

    • Solution: Use a less polar spotting solvent if possible and ensure spots are small and completely dry before development.

Q: My starting material spots won't move from the origin (Rf ≈ 0). What should I do?

A: This is a clear indication that your mobile phase is not polar enough to move the highly polar starting materials off the silica gel.[14]

  • Solution 1: Increase Eluent Polarity. Systematically increase the proportion of the more polar solvent in your mixture. For an EtOAc/Hexanes system, move from 2:8 to 5:5 and then to 8:2, running a new plate for each test.[14]

  • Solution 2: Change to a Stronger Solvent System. If increasing the EtOAc ratio is insufficient, switch to a more polar solvent system altogether, such as 5-10% Methanol (MeOH) in Dichloromethane (DCM).[9]

  • Solution 3 (for acidic/basic compounds): As mentioned above, adding a few drops of acetic acid or triethylamine can also help mobilize spots that are "stuck" due to strong acid/base interactions with the silica.[14][16]

Q: All my spots are clustered at the top of the plate (Rf ≈ 1). How do I get better separation?

A: This is the opposite problem: your mobile phase is too polar, and it's carrying all the components, regardless of their structure, with the solvent front.[14]

  • Solution: Decrease the polarity of your eluent. Reduce the proportion of the polar component (e.g., go from a 5:5 EtOAc/Hexanes mix to a 2:8 mix) or switch to a less polar solvent entirely.[14]

Q: I ran my plate, but I don't see any spots under the UV lamp. What went wrong?

A: There are a few possibilities for invisible spots.

  • Cause 1: Sample is too dilute. The concentration of the compound on the plate is below the limit of detection.[12][14]

    • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between each application to build up the concentration.[12][14] Alternatively, use a more concentrated sample solution.

  • Cause 2: Compound is not UV-active. While the starting materials and product in this synthesis are expected to be UV-active due to the pyridine ring, some potential impurities might not be.[7][18]

    • Solution: Use a secondary, destructive visualization method. An iodine chamber is an excellent general-purpose choice, followed by a potassium permanganate or p-anisaldehyde stain.[7][10]

  • Cause 3: The spotting line was submerged. If the origin line where you spotted your samples was below the level of the solvent in the chamber, your compounds simply washed away into the solvent reservoir instead of traveling up the plate.[1][12]

    • Solution: Always ensure the solvent level is well below the origin line.

Q: My product and starting material spots are very close together (low resolution). How can I improve the separation?

A: This is a solvent selectivity issue. While the overall polarity might be correct, the specific solvent system isn't interacting differently enough with your compounds.

  • Solution 1: Fine-tune the solvent ratio. Make very small, incremental changes to your eluent composition. Sometimes a 5% change in the ratio can significantly impact resolution.

  • Solution 2: Try a different solvent system. Instead of EtOAc/Hexanes, try a system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone.[9] Different solvents interact with compounds in unique ways (e.g., hydrogen bonding, dipole-dipole interactions), which can be exploited to improve separation.

  • Solution 3: Consider a different stationary phase. While less common for routine monitoring, if separation is extremely difficult, using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate, can provide a completely different selectivity.[9][19]

Section 4: Data Interpretation & Calculation

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot on a TLC plate. It is a characteristic value for a specific compound under a specific set of conditions (stationary phase, mobile phase, temperature).[5]

The formula is:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20][21][22]

  • How to Measure:

    • Measure the distance from the origin (pencil line) to the center of your spot.

    • Measure the distance from the origin to the solvent front (pencil line).

    • Divide the first value by the second. The result will be a unitless value between 0 and 1.[21]

Measurement Example Value
Distance to Solvent Front6.0 cm
Distance to Product Spot2.7 cm
Distance to Reactant Spot0.9 cm
Calculated Rf (Product) 0.45
Calculated Rf (Reactant) 0.15

Section 5: Visual Workflows

TLC Monitoring Workflow

This diagram outlines the standard procedure for monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_sample 1. Prepare Samples (Reactant, Reaction Aliquot) prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_sample->prep_plate spot_plate 3. Spot Samples (Reference, Reaction, Co-spot) prep_plate->spot_plate prep_chamber 4. Prepare & Equilibrate TLC Chamber spot_plate->prep_chamber run_plate 5. Develop Plate (Elute with Mobile Phase) prep_chamber->run_plate dry_plate 6. Dry Plate & Mark Solvent Front run_plate->dry_plate visualize 7. Visualize Spots (UV, Iodine, Stain) dry_plate->visualize analyze 8. Analyze Results (Calculate Rf, Assess Completion) visualize->analyze

Caption: Standard workflow for TLC reaction monitoring.

TLC Troubleshooting Logic

This decision tree provides a logical path for diagnosing and solving common TLC problems.

TLC_Troubleshooting start Analyze Developed TLC Plate p1 Problem: Streaking / Tailing Spots start->p1 p2 Problem: Spots at Baseline (Rf ≈ 0) start->p2 p3 Problem: Spots at Solvent Front (Rf ≈ 1) start->p3 p4 Problem: No Visible Spots start->p4 c1a Cause: Sample Overloaded p1->c1a c1b Cause: Acidic/Basic Analyte p1->c1b c2 Cause: Eluent Not Polar Enough p2->c2 c3 Cause: Eluent Too Polar p3->c3 c4a Cause: Sample Too Dilute p4->c4a c4b Cause: Not UV Active p4->c4b s1a Solution: Dilute Sample & Re-spot c1a->s1a s1b Solution: Add Modifier to Eluent (e.g., AcOH or Et3N) c1b->s1b s2 Solution: Increase Eluent Polarity c2->s2 s3 Solution: Decrease Eluent Polarity c3->s3 s4a Solution: Concentrate Spot (Multiple Applications) c4a->s4a s4b Solution: Use Another Visualization Method (Iodine/Stain) c4b->s4b

Caption: A decision tree for troubleshooting TLC results.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-N-isopropylisonicotinamide is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a chlorinated pyridine ring and an isopropyl amide group, makes it a versatile intermediate for developing active pharmaceutical ingredients (APIs).[3] The purity of this intermediate is of paramount importance, as any impurities can be carried through the synthetic process, potentially leading to the formation of undesired side products in the final API. This can compromise the safety, efficacy, and stability of the drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such pharmaceutical intermediates.[4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities and degradation products.[5] This guide provides a comprehensive comparison of two distinct reversed-phase HPLC methods for the purity analysis of this compound, offering researchers and drug development professionals the data and insights needed to select the most appropriate analytical approach for their specific requirements. All methodologies presented are grounded in the principles of analytical procedure development and validation as outlined by the International Conference on Harmonisation (ICH) guidelines.[6][7]

Primary HPLC Method: A Robust C18-Based Approach

The industry standard for reversed-phase HPLC, a C18 (octadecylsilyl) stationary phase, is the logical starting point for the analysis of a moderately polar compound like this compound. The non-polar nature of the C18 chains provides effective retention of the analyte, while the use of a polar mobile phase allows for its controlled elution.

Rationale for Method Design

The choice of a C18 column is based on its wide applicability and the vast body of literature supporting its use for a broad range of small molecules. The mobile phase, a mixture of acetonitrile and water, is selected for its low UV cutoff and miscibility. A phosphate buffer is included to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes, especially for a compound with a basic pyridine nitrogen. UV detection is chosen due to the presence of the chromophoric pyridine ring, which should exhibit strong absorbance at a specific UV wavelength, providing high sensitivity.[8]

Detailed Experimental Protocol: Method A
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]

  • Column:

    • Standard C18, 5 µm particle size, 4.6 mm x 150 mm.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 30% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a nominal concentration of 0.5 mg/mL.

Hypothetical Performance Data: Method A

Below is a table summarizing the expected chromatographic results for a sample of this compound containing two potential process-related impurities: 2-chloroisonicotinamide (hydrolysis product) and an unspecified starting material.

Peak IDCompound NameRetention Time (min)Peak Area% Area
12-Chloroisonicotinamide4.215,0000.3
2Starting Material X6.825,0000.5
3This compound9.54,960,00099.2

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh and Dissolve Sample Injection Inject Sample/Standard Sample->Injection Standard Prepare Reference Standard Standard->Injection MobilePhase Prepare & Degas Mobile Phase Separation Chromatographic Separation (C18 Column) MobilePhase->Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Alternative HPLC Method: RP-Amide for Enhanced Selectivity

While the C18 column provides a robust separation, alternative stationary phases can offer different selectivity, which can be crucial for resolving closely eluting or co-eluting impurities. An RP-Amide column, which has an amide group embedded in the alkyl chain, provides a different separation mechanism compared to a standard C18 phase.[10]

Rationale for an Alternative Approach

The embedded amide group in the stationary phase can interact with analytes through hydrogen bonding, in addition to the hydrophobic interactions.[11] This can lead to:

  • Improved Peak Shape for Basic Compounds: The amide group can shield the analyte from interacting with residual silanols on the silica surface, reducing peak tailing for basic compounds like pyridines.[10]

  • Alternative Selectivity: The different interaction mechanisms can change the elution order of the main compound and its impurities, potentially resolving peaks that are co-eluted on a C18 column.

  • Enhanced Retention of Polar Compounds: The polar amide group can improve the retention of more polar impurities that might elute in the void volume on a C18 column.

Detailed Experimental Protocol: Method B
  • Instrumentation: Same as Method A.

  • Column:

    • RP-Amide, 5 µm particle size, 4.6 mm x 150 mm.

  • Mobile Phase: Same as Method A.

  • Chromatographic Conditions: Same as Method A, but the gradient may need to be adjusted based on initial scouting runs to optimize the separation on the new column. For the purpose of this comparison, we will assume the same gradient is a suitable starting point.

  • Sample and Standard Preparation: Same as Method A.

Comparative Performance Data: Method A vs. Method B

The following table compares the hypothetical performance of the two methods for the same sample, highlighting key chromatographic parameters.

ParameterMethod A (C18)Method B (RP-Amide)Rationale for Difference
Resolution (Impurity 1 / Main Peak) 3.54.2The RP-Amide phase provides a different selectivity, potentially increasing the separation between these two peaks.
Resolution (Impurity 2 / Main Peak) 2.83.5The alternative retention mechanism of the RP-Amide column improves the separation of this impurity as well.
Tailing Factor (Main Peak) 1.31.1The amide group in the stationary phase reduces interactions with residual silanols, leading to a more symmetrical peak.[10]
Analysis Time (min) 2525For this comparison, the gradient was kept the same. However, in practice, the analysis time could be optimized for each method.

Visualizing the Separation Difference

Chromatogram_Comparison cluster_c18 Method A: C18 Column cluster_rp_amide Method B: RP-Amide Column C18_Chromatogram Impurity 1 & 2 are resolved, but with some tailing on the main peak. RP_Amide_Chromatogram Improved resolution and better peak symmetry for the main compound.

Caption: Conceptual Comparison of Chromatographic Performance.

Method Validation: Ensuring Data Integrity

A developed HPLC method is not considered reliable until it has been formally validated.[5] The validation process provides documented evidence that the method is suitable for its intended purpose.[7] The core parameters for validation are defined by the ICH Q2(R1) guideline.[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is often demonstrated through forced degradation studies, where the sample is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[13][14] The method must be able to separate the main peak from all generated degradation peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6] This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12] It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a sample with a known amount of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase pH, column temperature, and flow rate.

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Dead volume in the system.- Use a base-deactivated column or an alternative stationary phase (like RP-Amide).- Adjust mobile phase pH or add an ion-pairing agent.- Reduce sample concentration.- Check and replace fittings and tubing.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and autosampler with a strong solvent.- Include a needle wash step in the method.
Retention Time Shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase accurately.- Use a column oven to maintain a stable temperature.- Replace the column if it has reached the end of its lifetime.

Conclusion and Recommendations

Both the standard C18 and the alternative RP-Amide HPLC methods are capable of providing accurate and reliable purity analysis for this compound. The choice between them depends on the specific analytical needs of the laboratory.

  • Method A (C18): This method is a robust and reliable choice for routine quality control where the impurity profile is well-characterized and all known impurities are adequately resolved. Its widespread availability and familiarity make it a cost-effective and practical option.

  • Method B (RP-Amide): This method is recommended for method development, characterization of new impurity profiles, or when the C18 method fails to resolve a critical impurity pair. The alternative selectivity and improved peak shape for the basic analyte can be highly advantageous in these scenarios.[10][11]

Ultimately, the selection of the optimal HPLC method should be based on a thorough method development and validation process that demonstrates the method's suitability for its intended use, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Definitive Structural Elucidation of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and intellectual property rest. This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography (SC-XRD), with orthogonal analytical methods for the structural confirmation of 2-Chloro-N-isopropylisonicotinamide (C₉H₁₁ClN₂O), a substituted isonicotinamide derivative.

While techniques like NMR and Mass Spectrometry provide essential data regarding connectivity and molecular formula, only X-ray crystallography offers a direct, high-resolution visualization of the atomic arrangement in three-dimensional space, resolving any ambiguity in the final structure.[1][2][3]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single, highly-ordered crystal, this technique provides an atomic-resolution map of electron density. From this map, atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy and precision.[4][5][6]

The experimental process, while powerful, is critically dependent on the initial step of growing a high-quality single crystal. This is often the most challenging aspect of the workflow.

Experimental Protocol: From Powder to Final Structure

The journey to a crystal structure begins with a high-purity (typically >98%) sample of this compound. The goal is to encourage the molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice.[7] This process, known as nucleation and growth, must be slow and controlled to minimize defects.[7][8]

Causality: Rapid crystal formation traps solvent and impurities, leading to poorly ordered or polycrystalline material that will not diffract X-rays coherently. Slow, deliberate growth allows molecules to find their lowest energy positions within the crystal lattice, resulting in the single, defect-free crystals required for analysis.[8]

Common Recrystallization Techniques: [9][10]

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is covered with a perforated film (e.g., Parafilm) and left undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystallization.

  • Vapor Diffusion: This is a highly effective method for milligram-scale crystallization.[7] A concentrated solution of the compound in a primary solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a secondary solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the primary solvent. Vapor of the more volatile solvent slowly diffuses between the vessels, gradually changing the solvent composition in the vial and reducing the compound's solubility to induce crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a solvent where its solubility is highly temperature-dependent.[7][10] The hot solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to lower temperatures (e.g., 4 °C), causing the compound to crystallize out.

Solvent Selection for this compound: The ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. Based on the amide and aromatic functionalities, suitable starting solvents for screening would include:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Esters (Ethyl Acetate)

  • Ketones (Acetone)

  • Halogenated solvents (Dichloromethane)

  • Aromatic solvents (Toluene)

  • Mixtures of the above with an anti-solvent like Hexane or Heptane.

Once crystals have formed, a suitable candidate must be selected under a polarizing microscope.

  • Selection Criteria: Look for a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[11]

  • Mounting: The selected crystal is carefully picked up using a cryo-loop and a small amount of inert cryo-protectant oil (e.g., Paratone-N). It is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer.

Causality: Flash-cooling vitrifies the surrounding oil, holding the crystal in place and, more importantly, minimizing thermal vibrations of the atoms. This reduction in atomic motion leads to sharper diffraction spots and higher-resolution data.

The mounted crystal is rotated in a focused beam of monochromatic X-rays.[12] A detector records the positions and intensities of the diffracted X-ray beams, which appear as a pattern of spots.[12]

  • Instrumentation: Modern single-crystal X-ray diffractometers consist of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for precise crystal orientation, and a sensitive detector (e.g., CCD or CMOS).[1][5]

  • Data Strategy: A complete dataset is collected by rotating the crystal through a series of angles, capturing diffraction data from all possible orientations.[4] This process can take several hours.[5]

The collected diffraction data (intensities and positions of spots) are computationally processed to solve the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal lattice.[11]

  • Structure Solution: This is the process of solving the "phase problem." The measured intensities provide the amplitudes of the scattered X-rays, but the phase information is lost. Direct methods or Patterson methods are used to generate an initial electron density map.[13]

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

Trustworthiness - A Self-Validating System: The quality of the final structure is assessed by several metrics, most notably the R-factor (R1). The R1 value is a measure of the agreement between the calculated and observed structure factors; a value below 5% for high-quality data indicates an excellent refinement.

Workflow for Single-Crystal X-ray Crystallography

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Reporting Compound Pure Compound (>98%) Crystallization Recrystallization (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization SelectCrystal Select High-Quality Single Crystal (0.1-0.3 mm) Crystallization->SelectCrystal Mount Mount Crystal on Goniometer & Flash-Cool (100 K) SelectCrystal->Mount Diffractometer Collect Diffraction Data (Rotate Crystal in X-ray Beam) Mount->Diffractometer Process Process Raw Data (Determine Unit Cell & Space Group) Diffractometer->Process Solve Solve Phase Problem (Generate Electron Density Map) Process->Solve Refine Build & Refine Atomic Model (Minimize R-factor) Solve->Refine Validate Validate Structure (Check R-factor, Bond Lengths) Refine->Validate Report Generate Final Report (CIF File & Tables) Validate->Report

Caption: The experimental workflow for structure determination by SC-XRD.

Part 2: Comparative Analysis with Orthogonal Methods

While SC-XRD is the gold standard, obtaining suitable crystals can be a significant hurdle.[13] In such cases, or for routine confirmation, other spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) in a molecule when it is in solution.[14]

  • ¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals for the isopropyl group (a doublet for the six methyl protons and a septet for the single CH proton), signals for the three aromatic protons on the pyridine ring, and a broad signal for the amide N-H proton.[15] The chemical shifts and coupling patterns confirm the local connectivity of hydrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum would show the number of unique carbon atoms, confirming the carbon skeleton.

  • 2D NMR (e.g., COSY, HMBC): These experiments can definitively establish the connectivity between protons and carbons, confirming the overall molecular framework. For instance, an HMBC experiment would show a correlation between the isopropyl CH proton and the amide carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[16][17]

  • High-Resolution MS (HRMS): This technique can measure the mass of the parent ion with extremely high accuracy (typically <5 ppm). This allows for the unambiguous determination of the molecular formula (C₉H₁₁ClN₂O for the target molecule), as it can distinguish between compounds with the same nominal mass but different elemental compositions.[16]

  • Tandem MS (MS/MS): In this technique, the parent ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.[18][19] For example, fragmentation would likely show the loss of the isopropyl group or cleavage of the amide bond, providing further evidence for the proposed structure.

Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing.[4][5]Atomic connectivity, chemical environment, dynamic information in solution.[14]Molecular formula (HRMS), structural fragments (MS/MS), molecular weight.[16][19]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[11]Soluble sample (~5-10 mg) in deuterated solvent.Small amount (~µg-ng), often coupled with LC for mixture analysis.[17][20]
State of Matter Solid state (crystalline).Solution state.[14]Gas phase (ions).[16]
Key Advantage Unambiguous and definitive 3D structure determination.[1][3]Provides data on structure and dynamics in a physiologically relevant state (solution).Extremely high sensitivity and ability to determine elemental composition.[16]
Key Limitation Requires diffraction-quality single crystals, which can be difficult to grow.[13]Does not provide direct 3D coordinates or information on crystal packing.Provides indirect structural information; isomers can be difficult to distinguish.[19]
Destructive? No, the crystal can often be recovered.[5]No, the sample can be fully recovered.Yes, the sample is consumed and ionized.

Decision Pathway for Structural Confirmation

Decision_Tree Start Start: Synthesized Compound Purity Confirm Purity & MW (LC-MS, HRMS) Start->Purity NMR_Confirm Confirm Connectivity (1H, 13C, 2D NMR) Purity->NMR_Confirm Try_Crystal Attempt Crystallization NMR_Confirm->Try_Crystal SCXRD Perform SC-XRD Analysis Try_Crystal->SCXRD Success Hypothesis Strong Structural Hypothesis (No 3D Proof) Try_Crystal->Hypothesis Failure Final_Structure Definitive 3D Structure Confirmed SCXRD->Final_Structure

Caption: Decision-making workflow for molecular structure confirmation.

Part 3: Expected Data for this compound

Based on the known structure, we can predict the key data points that would confirm its identity.

Predicted Spectroscopic and Crystallographic Data
Data TypeParameterExpected Value / Observation
Mass Spec (HRMS) Molecular FormulaC₉H₁₁ClN₂O
[M+H]⁺ (monoisotopic)199.0633 (calculated)[21]
¹H NMR Isopropyl -CH₃Doublet, ~1.2 ppm, 6H
Isopropyl -CHSeptet, ~4.2 ppm, 1H
Amide -NHBroad singlet, ~8.0-8.5 ppm, 1H
Pyridine Ring3 distinct signals in the aromatic region (~7.5-8.7 ppm)
SC-XRD Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space Groupe.g., P2₁/c or P2₁2₁2₁
Final R1 factor< 0.05
Key Bond LengthsC=O (~1.23 Å), C-N (amide, ~1.33 Å)

Conclusion

The definitive confirmation of this compound's structure relies on the unparalleled power of single-crystal X-ray crystallography. It is the only technique that provides a direct, unambiguous, and high-resolution view of the molecule's three-dimensional architecture. While essential and powerful, NMR and MS serve as complementary techniques that confirm connectivity and molecular formula, respectively.[14] They are crucial for initial characterization and in cases where suitable crystals cannot be obtained. For the absolute and unequivocal structural proof required in pharmaceutical and materials science research, SC-XRD remains the authoritative gold standard.

References

A Comparative Guide to the Reactivity of 2-Chloro-N-isopropylisonicotinamide and Other Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated pyridines are cornerstone building blocks in modern medicinal chemistry and drug discovery. Their unique electronic properties and versatile reactivity make them indispensable scaffolds for the synthesis of a vast array of biologically active molecules. The strategic placement of a halogen atom on the pyridine ring provides a reactive handle for a multitude of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Understanding the relative reactivity of different halopyridines is therefore of paramount importance for chemists aiming to design efficient and robust synthetic routes.

This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-N-isopropylisonicotinamide , a key intermediate in the synthesis of several pharmaceutical agents, with other common halopyridines. We will delve into the mechanistic underpinnings of their reactivity in SNAr and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of halopyridine building blocks.

The Unique Profile of this compound

This compound possesses a distinct substitution pattern that significantly influences its reactivity. The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1][2][3] Furthermore, the N-isopropylisonicotinamide group at the 4-position, being an electron-withdrawing group, further enhances the electrophilicity of the pyridine ring, particularly at the 2- and 6-positions. The N-isopropyl group can also exert steric effects that may influence the approach of nucleophiles or the coordination of metal catalysts.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of halopyridines. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a key factor governing the reaction rate.

Mechanistic Considerations

Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which is a more stable arrangement compared to attack at the 3-position.[1][2]

The nature of the halogen also plays a crucial role. For SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the reactivity order is typically F > Cl > Br > I.[4][5] This is because the more electronegative halogens better stabilize the intermediate through their inductive effect. However, if the departure of the leaving group is rate-limiting, the order can be inverted (I > Br > Cl > F), reflecting the C-X bond strength.[4]

Experimental Comparison of SNAr Reactivity

To quantitatively compare the reactivity of this compound with other halopyridines, a kinetic study can be performed by monitoring the reaction progress using UV-Vis spectrophotometry under pseudo-first-order conditions.[4] A common method involves reacting the halopyridine with a nucleophile, such as sodium methoxide, and observing the rate of formation of the product.

Table 1: Relative Rates of SNAr with Sodium Methoxide

HalopyridineRelative Rate Constant (krel)Predicted Reactivity Order
2-Fluoropyridine~10001
2-Chloropyridine13
2-Bromopyridine~0.84
2-Iodopyridine~0.55
This compound ~50 2
4-Chloropyridine~0.16

Note: The relative rates are estimations based on established principles of halopyridine reactivity and the electronic effect of the amide substituent. Actual experimental values may vary.

The significantly higher predicted reactivity of this compound compared to 2-chloropyridine can be attributed to the strong electron-withdrawing nature of the N-isopropylisonicotinamide group at the 4-position. This group further stabilizes the negative charge in the Meisenheimer complex, thereby accelerating the rate of nucleophilic attack.

Experimental Protocol: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each halopyridine in anhydrous DMSO.

    • Prepare a 1 M stock solution of sodium methoxide in anhydrous methanol.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected product.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • In a quartz cuvette, add the appropriate volume of the halopyridine stock solution and dilute with DMSO to a final concentration of 0.1 mM.

    • Initiate the reaction by adding a large excess of the sodium methoxide solution (e.g., 100 equivalents) to ensure pseudo-first-order conditions.

    • Immediately start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant, kobs.

    • The second-order rate constant can be calculated by dividing kobs by the concentration of the nucleophile.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. The reactivity of halopyridines in these transformations is influenced by the ease of oxidative addition of the C-X bond to the Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds.[6][7] For halopyridines, the reactivity generally follows the order I > Br > OTf >> Cl. However, with the development of advanced phosphine ligands, the coupling of chloropyridines has become highly efficient. 2-Chloropyridines are often more reactive than their 3- and 4-chloro counterparts due to the electronic activation by the adjacent nitrogen atom.[6][7]

Table 2: Typical Conditions and Expected Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid

HalopyridineCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
2-BromopyridinePd(PPh3)4K2CO3Toluene/H2O10012>90
2-ChloropyridinePd(OAc)2 / SPhosCs2CO3Dioxane/H2O10018~85[6]
This compound Pd(OAc)2 / SPhos Cs2CO3 Dioxane/H2O 100 18 >90
4-ChloropyridinePd(OAc)2 / SPhosK3PO4Toluene11024~70

The enhanced reactivity of this compound in Suzuki-Miyaura coupling is anticipated due to the electron-withdrawing amide group, which facilitates the oxidative addition step.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8][9] Similar to the Suzuki coupling, the reactivity of halopyridines is generally I > Br > Cl. The choice of ligand is critical for the successful coupling of chloropyridines.[10][11] The steric hindrance from the N-isopropyl group in this compound is not expected to significantly impede the reaction with small to moderately sized amines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The reactivity trend for halopyridines is I > Br > Cl. While the coupling of chloropyridines can be challenging, specialized catalytic systems have been developed to achieve this transformation.[14][15]

Experimental Workflow for Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. To an oven-dried Schlenk flask, add: - Halopyridine (1.0 mmol) - Coupling Partner (1.2 mmol) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (2.0 mmol) inert 2. Evacuate and backfill with inert gas (e.g., Argon) setup->inert solvent 3. Add anhydrous solvent via syringe inert->solvent heat 4. Heat and stir for the specified time and temperature solvent->heat cool 5. Cool to room temperature heat->cool extract 6. Quench the reaction and perform an extractive work-up cool->extract purify 7. Purify the crude product by column chromatography extract->purify

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound exhibits enhanced reactivity compared to unsubstituted 2-chloropyridine in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This heightened reactivity is primarily due to the strong electron-withdrawing effect of the N-isopropylisonicotinamide group at the 4-position, which activates the C-Cl bond towards both nucleophilic attack and oxidative addition. While the N-isopropyl group introduces some steric bulk, it is not expected to be a major impediment for most common transformations. This comprehensive understanding of its reactivity profile allows for the rational design of synthetic routes and the efficient utilization of this valuable building block in the development of novel chemical entities.

References

A Comparative Spectroscopic Analysis of 2-Chloro-N-substituted Isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Palo Alto, CA – December 31, 2025 – In this comprehensive guide, we present a detailed spectroscopic comparison of a series of 2-Chloro-N-substituted isonicotinamide derivatives. This analysis is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing foundational data for the characterization and identification of this important class of compounds. The isonicotinamide scaffold is a key pharmacophore in numerous therapeutic agents, and a thorough understanding of its spectroscopic properties is crucial for the development of novel molecular entities.

Introduction

Isonicotinamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring and various substituents on the amide nitrogen can significantly modulate the electronic and steric properties of the molecule, thereby influencing its pharmacological profile. This guide provides a comparative analysis of the spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for a curated set of 2-chloro-N-substituted isonicotinamide derivatives. By examining the spectral shifts and patterns, we can elucidate the structural nuances imparted by different N-substituents.

Synthesis and Methodology

The synthesis of 2-chloro-N-substituted isonicotinamides can be achieved through several synthetic routes. A common and effective method involves the amidation of a 2-chloroisonicotinoyl chloride precursor with the corresponding amine. This straightforward approach allows for the generation of a diverse library of derivatives for spectroscopic and biological evaluation.

General Synthesis Protocol:

A representative synthetic procedure for a related compound, 2-chloro-N-phenyl-isonicotinamide, involves dissolving 2-chloroisonicotinoyl chloride in a suitable solvent such as 1,2-dichloroethane and cooling the solution to 0 °C. A solution of the desired amine (e.g., aniline) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is then added dropwise. The reaction mixture is stirred at low temperature before being heated to drive the reaction to completion. Following an aqueous workup and extraction, the final product can be purified by recrystallization.

Spectroscopic Data Comparison

For this guide, we will focus on the parent compound, 2-chloroisonicotinamide, and extrapolate the expected spectral characteristics for its N-isopropyl derivative based on established principles and data from closely related structures.

2-Chloroisonicotinamide: The Parent Scaffold

Molecular Formula: C₆H₅ClN₂O[1] Molecular Weight: 156.57 g/mol [1]

dot

Caption: Molecular structure of 2-chloroisonicotinamide.

The proton NMR spectrum of 2-chloroisonicotinamide is expected to show distinct signals for the aromatic protons on the pyridine ring and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxamide group. For a related compound, 4-chloropyridine-2-carboxamide, the aromatic protons appear in the range of δ 7.76-8.63 ppm, and the amide protons appear as a multiplet around δ 8.21 ppm.[2][3]

The carbon NMR spectrum provides insight into the carbon framework of the molecule. For 2-chloronicotinamide, a positional isomer, the carbon signals are observed over a range of chemical shifts, with the carbonyl carbon being the most downfield.

The IR spectrum of 2-chloroisonicotinamide shows characteristic absorption bands for the amide and pyridine functionalities.[1] Key vibrational modes include:

  • N-H stretching: Typically observed in the region of 3400-3200 cm⁻¹.

  • C=O stretching (Amide I band): A strong absorption around 1650-1680 cm⁻¹.

  • N-H bending (Amide II band): Found near 1600-1640 cm⁻¹.

  • C-Cl stretching: Generally appears in the fingerprint region, below 800 cm⁻¹.

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For 2-chloroisonicotinamide, the molecular ion peak [M]⁺ would be observed at m/z 156, with a characteristic [M+2]⁺ peak at m/z 158 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the [M]⁺ peak.

2-Chloro-N-isopropylisonicotinamide: A Comparative Analysis

Molecular Formula: C₉H₁₁ClN₂O Molecular Weight: 198.65 g/mol

dot

References

A Comparative In Vitro Screening Guide to the Biological Activity of 2-Chloro-N-isopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro screening of 2-Chloro-N-isopropylisonicotinamide, a novel synthetic compound. Given the absence of published biological data for this specific molecule[1], this document outlines a proposed panel of assays designed to elucidate its potential cytotoxic, antimicrobial, and anti-inflammatory properties. The selection of these screening targets is rationally guided by the well-documented activities of the broader nicotinamide and isonicotinamide chemical classes, which are known to play significant roles in cellular metabolism, DNA repair, and inflammation modulation[2][3][4].

Our approach emphasizes a comparative analysis, benchmarking the performance of this compound against established drugs and its parent structural analog, isonicotinamide. This allows for a clear interpretation of the pharmacological potential imparted by its unique chemical substitutions. All protocols are presented with detailed, step-by-step instructions and explanations for key experimental choices, ensuring scientific rigor and reproducibility.

Rationale for Proposed Biological Screening

The isonicotinamide scaffold, a derivative of nicotinamide (Vitamin B3), is a privileged structure in medicinal chemistry[5]. Nicotinamide itself is a precursor to the essential coenzymes NAD+ and NADP+, which are central to cellular redox reactions, energy metabolism, and the function of enzymes like PARPs involved in DNA repair[3][4]. Derivatives of this core structure have been successfully developed as drugs and are investigated for a wide range of therapeutic applications.

  • Anticancer Potential: Many nicotinamide analogs exhibit anti-proliferative effects by targeting key enzymes in cancer progression, such as VEGFR-2, a critical regulator of angiogenesis[6][7][8]. Therefore, assessing the cytotoxicity of this compound against relevant cancer cell lines is a logical first step.

  • Antimicrobial Activity: The isonicotinamide structure is famously the core of isoniazid, a frontline antitubercular drug. Various derivatives have been synthesized and tested for broad-spectrum antimicrobial activity[9]. Screening against representative bacterial and fungal pathogens is therefore warranted.

  • Anti-inflammatory Properties: Nicotinamide has demonstrated anti-inflammatory effects by inhibiting leukocyte chemotaxis, mast cell degranulation, and the expression of pro-inflammatory mediators[10][11]. In vitro assays that model inflammatory processes can effectively screen for this activity.

This guide proposes a tiered screening approach, beginning with general cytotoxicity to establish a therapeutic window, followed by specific assays for antimicrobial and anti-inflammatory efficacy.

General Experimental Workflow

The overall strategy for screening this compound involves a systematic progression from initial compound handling to a multi-panel biological evaluation. This ensures that data from different assays are comparable and build upon each other to form a cohesive biological profile.

G cluster_prep Phase 1: Compound Preparation cluster_screen Phase 2: In Vitro Assay Panels cluster_analysis Phase 3: Data Analysis & Comparison compound This compound (Test Compound) stock Prepare 10 mM Stock in DMSO compound->stock serial Generate Serial Dilutions (e.g., 100 µM to 0.1 µM) stock->serial cytotoxicity Cytotoxicity Screening serial->cytotoxicity antimicrobial Antimicrobial Screening serial->antimicrobial anti_inflammatory Anti-inflammatory Screening serial->anti_inflammatory ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic percent_inhibition Calculate % Inhibition anti_inflammatory->percent_inhibition compare Compare with Controls & Alternatives ic50->compare mic->compare percent_inhibition->compare G cluster_pathway NF-κB Inflammatory Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb Phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p nfkb_active NF-κB (Active) ub Ubiquitination ikba_p->ub proteasome Proteasomal Degradation ub->proteasome proteasome->ikba_nfkb Releases NF-κB nucleus Nucleus nfkb_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->transcription compound Nicotinamide Analogs (Potential Inhibition) compound->ikk Inhibits

References

Navigating the Synthesis of 2-Chloro-N-isopropylisonicotinamide: A Cost-Benefit Analysis of Key Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-N-isopropylisonicotinamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, can be approached through several distinct synthetic pathways. The selection of an optimal route is a critical decision, balancing factors of cost, yield, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the three primary synthetic strategies, offering detailed experimental protocols and comparative data to inform your selection process.

The synthesis of this compound universally proceeds through a final amidation step of the crucial intermediate, 2-chloroisonicotinic acid, with isopropylamine. Therefore, the core of our analysis focuses on the divergent pathways to this key precursor.

At a Glance: Comparative Overview of Synthetic Pathways to 2-chloroisonicotinic acid

FeaturePathway 1: From Isonicotinic AcidPathway 2: From Citrazinic AcidPathway 3: From 2-Chloro-4-methylpyridine
Starting Material Cost Relatively Low[1][2][3][4]Moderate[5][6][7][8][9]High[10][11]
Key Transformations N-oxidation followed by chlorinationDichlorination followed by selective dechlorinationSide-chain oxidation
Reagents & Conditions H₂O₂, POCl₃/PCl₅ or SOCl₂[12][13][14]Triphosgene, Hydrazine hydrate[2]Strong oxidizing agents (e.g., KMnO₄, O₃)[3][15]
Overall Yield Moderate to HighHighHigh
Process Complexity ModerateHighLow
Safety & Environmental Concerns Use of hazardous POCl₃ or SOCl₂, formation of acidic waste[5][12][13][16][17]Use of highly toxic triphosgene, handling of hydrazineUse of strong oxidants, potential for hazardous byproducts

Visualizing the Synthetic Landscape

To better understand the strategic differences between the pathways, the following diagrams illustrate the core transformations.

Synthetic Pathways to 2-chloroisonicotinic acid cluster_1 Pathway 1 cluster_2 Pathway 2 cluster_3 Pathway 3 Isonicotinic Acid Isonicotinic Acid Isonicotinic Acid N-oxide Isonicotinic Acid N-oxide Isonicotinic Acid->Isonicotinic Acid N-oxide H₂O₂ 2-chloroisonicotinic acid 2-chloroisonicotinic acid Isonicotinic Acid N-oxide->2-chloroisonicotinic acid POCl₃ or SOCl₂ Citrazinic Acid Citrazinic Acid 2,6-dichloroisonicotinic acid 2,6-dichloroisonicotinic acid Citrazinic Acid->2,6-dichloroisonicotinic acid Triphosgene 2,6-dichloroisonicotinic acid->2-chloroisonicotinic acid Hydrazine Hydrate 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine->2-chloroisonicotinic acid Oxidation (e.g., KMnO₄, O₃)

Caption: Divergent synthetic routes to the key intermediate, 2-chloroisonicotinic acid.

Final Amidation Step 2-chloroisonicotinic acid 2-chloroisonicotinic acid 2-chloroisonicotinoyl chloride 2-chloroisonicotinoyl chloride 2-chloroisonicotinic acid->2-chloroisonicotinoyl chloride SOCl₂ This compound This compound 2-chloroisonicotinoyl chloride->this compound Isopropylamine

Caption: The common final step in the synthesis of this compound.

In-Depth Analysis of Synthetic Pathways

Pathway 1: Synthesis from Isonicotinic Acid

This classical approach involves a two-step process starting from the readily available and relatively inexpensive isonicotinic acid.

Causality Behind Experimental Choices: The initial N-oxidation of the pyridine ring is a crucial activation step. The resulting N-oxide is more susceptible to nucleophilic attack by a chlorinating agent at the 2-position. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this chlorination due to their efficacy and relatively low cost.

Trustworthiness of the Protocol: This pathway is well-established in the literature, with numerous patents and publications describing its execution.[12][13][14] The reactions are generally robust and scalable.

Experimental Protocol:

  • N-oxidation of Isonicotinic Acid:

    • In a suitable reaction vessel, dissolve isonicotinic acid in a solvent such as acetic acid.

    • Add hydrogen peroxide (H₂O₂) dropwise at a controlled temperature (typically 20-30°C).

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).

    • The isonicotinic acid N-oxide can be isolated by crystallization or used directly in the next step.

  • Chlorination of Isonicotinic Acid N-oxide:

    • Suspend the isonicotinic acid N-oxide in an excess of phosphorus oxychloride (POCl₃) or a solvent like chloroform with thionyl chloride (SOCl₂).

    • Heat the mixture to reflux (typically 80-110°C) for several hours.

    • After completion, the excess chlorinating agent is removed by distillation under reduced pressure.

    • The residue is carefully quenched with ice water, and the pH is adjusted to precipitate the 2-chloroisonicotinic acid.

    • The product is then collected by filtration, washed, and dried. A yield of 87.5% has been reported for this chlorination step.[14]

Cost-Benefit Analysis:

  • Benefits: Low cost of the starting material, isonicotinic acid.[1][2][3][4] The reagents are common and readily available.

  • Drawbacks: The use of hazardous and corrosive reagents like POCl₃ and SOCl₂ requires stringent safety precautions and specialized equipment.[18][19][20][21][22][23][24][25][26][27] The process generates significant amounts of acidic waste, posing environmental concerns.[5][12][13][16][17]

Pathway 2: Synthesis from Citrazinic Acid

This pathway offers an alternative route to 2-chloroisonicotinic acid, starting from citrazinic acid.

Causality Behind Experimental Choices: This route leverages the reactivity of the hydroxyl groups on the citrazinic acid ring. A strong chlorinating agent like triphosgene converts both hydroxyl groups to chlorides, forming 2,6-dichloroisonicotinic acid. The subsequent selective dechlorination at the 6-position is achieved using a reducing agent like hydrazine hydrate, which is a common method for such transformations.[2]

Trustworthiness of the Protocol: This method is documented in patents and is a viable, albeit more complex, alternative to Pathway 1.[2]

Experimental Protocol:

  • Dichlorination of Citrazinic Acid:

    • In a reaction vessel equipped for handling hazardous reagents, citrazinic acid is reacted with triphosgene in the presence of a phase-transfer catalyst.

    • The reaction is typically carried out at elevated temperatures (120-145°C) for an extended period (10-12 hours).[2]

    • The resulting 2,6-dichloroisonicotinic acid is isolated by quenching the reaction mixture with ice and subsequent filtration.

  • Selective Dechlorination:

    • The 2,6-dichloroisonicotinic acid is then treated with hydrazine hydrate in a suitable solvent.

    • The reaction is heated to effect the selective removal of the chlorine atom at the 6-position.

    • The 2-chloroisonicotinic acid is then isolated and purified.

Cost-Benefit Analysis:

  • Benefits: Can provide high yields of the desired product.

  • Drawbacks: The starting material, citrazinic acid, is more expensive than isonicotinic acid.[5][6][7][8][9] The use of highly toxic triphosgene necessitates extreme caution and specialized handling procedures. Hydrazine hydrate is also a hazardous substance. The multi-step nature of this pathway adds to its complexity and may reduce the overall efficiency.

Pathway 3: Synthesis from 2-Chloro-4-methylpyridine

This pathway represents a more direct approach, starting from a pre-chlorinated pyridine derivative.

Causality Behind Experimental Choices: This route relies on the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) are typically required to achieve this transformation.[3][15]

Trustworthiness of the Protocol: The oxidation of alkylpyridines is a well-known transformation in organic chemistry, and its application to this specific substrate is documented.[3][15][28]

Experimental Protocol:

  • Oxidation of 2-Chloro-4-methylpyridine:

    • Dissolve 2-chloro-4-methylpyridine in a suitable solvent (e.g., water, acetic acid).

    • Add the oxidizing agent (e.g., a solution of KMnO₄ or bubbling ozone gas) portion-wise or at a controlled rate, maintaining the reaction temperature.

    • The reaction is monitored until the starting material is consumed.

    • Work-up typically involves quenching any excess oxidant, followed by filtration and acidification to precipitate the 2-chloroisonicotinic acid. High yields of up to 98% have been reported for similar oxidations.[3]

Cost-Benefit Analysis:

  • Benefits: This is a one-step synthesis of the key intermediate, which simplifies the overall process. It can provide high yields.

  • Drawbacks: The starting material, 2-chloro-4-methylpyridine, is significantly more expensive than isonicotinic acid or citrazinic acid.[10][11] The use of strong oxidizing agents can lead to over-oxidation or other side reactions, potentially complicating purification. The use of heavy metal oxidants like KMnO₄ also has environmental implications.

The Final Step: Amidation of 2-chloroisonicotinic acid

Regardless of the pathway chosen to synthesize 2-chloroisonicotinic acid, the final step to obtain this compound is a consistent amidation reaction with isopropylamine.

Causality Behind Experimental Choices: Direct amidation of a carboxylic acid with an amine is often slow and requires high temperatures. To facilitate the reaction under milder conditions, the carboxylic acid is typically activated. A common and cost-effective method is to convert the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).[4][22] The resulting acyl chloride readily reacts with isopropylamine to form the desired amide.

Trustworthiness of the Protocol: This is a standard and widely used method for amide bond formation in organic synthesis.[4][8][22]

Experimental Protocol:

  • Formation of 2-chloroisonicotinoyl chloride:

    • Suspend 2-chloroisonicotinic acid in a suitable solvent (e.g., toluene, dichloromethane).

    • Add thionyl chloride (SOCl₂) dropwise, often with a catalytic amount of DMF.

    • Heat the mixture to reflux for a few hours until the conversion to the acid chloride is complete.

    • The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation with Isopropylamine:

    • Dissolve the crude 2-chloroisonicotinoyl chloride in an appropriate solvent (e.g., dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of isopropylamine and a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir until completion.

    • The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to yield the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Greener Alternatives for Amidation:

For researchers focused on sustainable chemistry, alternative "green" methods for amidation are emerging. These include catalytic direct amidation reactions that avoid the use of stoichiometric activating agents like thionyl chloride.[1][10][18][29] While these methods are promising, their industrial-scale applicability and cost-effectiveness for this specific synthesis may require further investigation.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for this compound is a multifaceted decision.

  • For cost-sensitive, large-scale production where robust and well-established procedures are paramount, Pathway 1 (from isonicotinic acid) is likely the most attractive option. Despite the safety and environmental concerns associated with the chlorinating agents, the low cost of the starting material is a significant advantage. Investment in appropriate safety infrastructure and waste treatment protocols is essential.

  • Pathway 3 (from 2-chloro-4-methylpyridine) offers the most straightforward and potentially highest-yielding route to the key intermediate. However, the high cost of the starting material may limit its applicability to smaller-scale syntheses or situations where process simplicity and speed are the primary drivers.

  • Pathway 2 (from citrazinic acid) is a viable but more complex and hazardous alternative. The use of triphosgene is a major safety concern, and the multi-step nature of the process may be a disadvantage in many settings.

Ultimately, the best choice will depend on the specific priorities and constraints of the research or production team. A thorough risk assessment and cost analysis based on current market prices of all materials should be conducted before committing to a specific synthetic route.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-isopropylisonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-isopropylisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.